molecular formula C9H18N+ B090742 5-Azoniaspiro[4.5]decane CAS No. 177-38-8

5-Azoniaspiro[4.5]decane

Cat. No.: B090742
CAS No.: 177-38-8
M. Wt: 140.25 g/mol
InChI Key: XEYHFNNNWRPOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Azoniaspiro[4.5]decane, also known as this compound, is a useful research compound. Its molecular formula is C9H18N+ and its molecular weight is 140.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

177-38-8

Molecular Formula

C9H18N+

Molecular Weight

140.25 g/mol

IUPAC Name

5-azoniaspiro[4.5]decane

InChI

InChI=1S/C9H18N/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2/q+1

InChI Key

XEYHFNNNWRPOHF-UHFFFAOYSA-N

SMILES

C1CC[N+]2(CC1)CCCC2

Canonical SMILES

C1CC[N+]2(CC1)CCCC2

Synonyms

5-Azoniaspiro[4.5]decane

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Azoniaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 5-Azoniaspiro[4.5]decane, a spirocyclic quaternary ammonium cation. This document summarizes its known chemical data, details experimental protocols for its synthesis and stability assessment, and presents visual workflows to aid in its study and application within research and drug development.

Core Chemical Properties

PropertyDataSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₉H₁₈N⁺PubChem[1]
Molecular Weight 140.25 g/mol (for the cation)PubChem[1]
CAS Number 177-38-8 (cation); 859953-02-9 (chloride salt)PubChem[1]
Canonical SMILES C1CC[N+]2(CC1)CCCC2PubChem[1]
InChI Key XEYHFNNNWRPOHF-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.6PubChem[1]
Topological Polar Surface Area 0 ŲPubChem[1]
Alkaline Stability High, shows significant stability in alkaline media at elevated temperatures.RSC Advances

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound salts are crucial for their application in research. The following protocols are based on established methods for the synthesis of spirocyclic quaternary ammonium compounds.

Synthesis of this compound Bromide

A common route for the synthesis of this compound salts involves the cyclization of a suitable diamine precursor. A representative procedure is as follows:

  • Reaction Setup: A mixture of a suitable precursor, such as N-(4-bromobutyl)piperidine, is dissolved in an appropriate solvent like isopropanol.

  • Cyclization: The solution is stirred and refluxed for a specified period, typically 8-12 hours, to facilitate the intramolecular cyclization, forming the spirocyclic quaternary ammonium bromide.

  • Isolation: The hot reaction mixture is filtered to remove any insoluble byproducts.

  • Purification: The filtrate is concentrated under reduced pressure. The resulting residue is triturated with a non-polar solvent, such as acetone, to precipitate the this compound bromide.

  • Drying: The purified product is collected by filtration and dried under vacuum.

Characterization

The synthesized this compound salt should be characterized using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the spirocyclic cation.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is employed to verify the molecular weight and elemental composition.

  • FTIR Spectroscopy: Fourier-transform infrared spectroscopy can be used to identify the characteristic vibrational modes of the molecule.

Alkaline Stability Assessment

The stability of this compound in alkaline conditions is a key property, particularly for applications in anion-exchange membranes. A typical protocol for its evaluation involves:

  • Sample Preparation: A known concentration of the this compound salt is dissolved in a deuterated alkaline solution (e.g., NaOD in D₂O/CD₃OD). A known amount of an internal standard (e.g., 3-(trimethylsilyl)-1-propanesulfonic acid sodium salt) is added for quantitative NMR analysis.

  • Initial Measurement: An initial ¹H NMR spectrum is recorded at time t=0.

  • Aging: The sample is heated at a constant elevated temperature (e.g., 60-80 °C) in a sealed container.

  • Time-course Monitoring: ¹H NMR spectra are acquired at regular intervals over an extended period to monitor the degradation of the cation by observing changes in the characteristic proton signals relative to the internal standard.

  • Data Analysis: The percentage of the remaining cation at each time point is calculated to determine its degradation kinetics and half-life under the specified alkaline conditions.

Visualizations

The following diagrams, generated using Graphviz, illustrate key workflows related to this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_process Synthesis Process cluster_product Final Product & Analysis N-(4-bromobutyl)piperidine N-(4-bromobutyl)piperidine Reflux & Cyclization Reflux & Cyclization N-(4-bromobutyl)piperidine->Reflux & Cyclization Solvent (e.g., Isopropanol) Solvent (e.g., Isopropanol) Solvent (e.g., Isopropanol)->Reflux & Cyclization Filtration Filtration Reflux & Cyclization->Filtration Concentration Concentration Filtration->Concentration Trituration & Precipitation Trituration & Precipitation Concentration->Trituration & Precipitation This compound Bromide This compound Bromide Trituration & Precipitation->this compound Bromide Characterization (NMR, MS, FTIR) Characterization (NMR, MS, FTIR) This compound Bromide->Characterization (NMR, MS, FTIR)

General synthesis workflow for this compound Bromide.

Stability_Assessment_Workflow Start Start Prepare Sample Prepare this compound salt in deuterated alkaline solution with internal standard Start->Prepare Sample Initial NMR Record ¹H NMR spectrum (t=0) Prepare Sample->Initial NMR Heat Sample Incubate sample at elevated temperature (e.g., 80°C) Initial NMR->Heat Sample Monitor NMR Acquire ¹H NMR spectra at regular time intervals Heat Sample->Monitor NMR Monitor NMR->Heat Sample continue monitoring Analyze Data Calculate remaining cation concentration vs. time Monitor NMR->Analyze Data Determine Kinetics Determine degradation rate and half-life Analyze Data->Determine Kinetics End End Determine Kinetics->End

Experimental workflow for alkaline stability assessment.

Due to the absence of specific information in the literature regarding the involvement of the core this compound cation in biological signaling pathways, a corresponding diagram has not been included. The pharmacological activities of its derivatives are highly dependent on the nature of the substituents and cannot be directly attributed to the parent spirocycle.

References

Elucidating the Core Structure of 5-Azoniaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to elucidate the structure of the 5-Azoniaspiro[4.5]decane core. Due to a lack of publicly available, detailed experimental data for the parent this compound cation, this guide presents a generalized approach based on established analytical techniques and data from closely related spirocyclic quaternary ammonium salts. This document will detail the synthesis, and the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography for unequivocal structure determination.

Chemical Identity and Properties

This compound is a spirocyclic quaternary ammonium cation. Its structure consists of a piperidine ring and a pyrrolidine ring sharing a single nitrogen atom, which is the spiro center and carries a positive charge.

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC₉H₁₈N⁺PubChem[1]
Molecular Weight140.25 g/mol PubChem[1]
CAS Number177-38-8PubChem[1]

General Synthesis of Spirocyclic Quaternary Ammonium Salts

A general approach for synthesizing similar spirobicyclic salts involves the reaction of a cyclic amine with a dibromoalkane in the presence of a base.[3]

Experimental Protocol: Synthesis of a this compound Analogue

This protocol is adapted from the synthesis of similar spirobicyclic quaternary ammonium salts and serves as a representative example.

  • Reaction Setup: A mixture of the appropriate α,ω-dibromoalkane and 1 M aqueous sodium hydroxide is heated under reflux.

  • Addition of Amine: The corresponding cyclic amine (e.g., piperidine for a related structure) is added dropwise to the refluxing mixture.

  • Reaction Monitoring: The reaction is monitored for completion using an appropriate technique such as thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the product is separated by the addition of a strong sodium hydroxide solution (e.g., 10 M).

  • Purification: The crude product is then purified, for example, by recrystallization, to yield the pure spirocyclic quaternary ammonium salt.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification CyclicAmine Cyclic Amine (e.g., Piperidine) Reflux Reflux CyclicAmine->Reflux Dihaloalkane α,ω-Dihaloalkane (e.g., 1,4-Dibromobutane) Dihaloalkane->Reflux Base Aqueous Base (e.g., NaOH) Base->Reflux Isolation Isolation with Strong Base Reflux->Isolation Reaction Mixture Purification Purification (e.g., Recrystallization) Isolation->Purification Crude Product Product This compound Salt Purification->Product Pure Product

A generalized workflow for the synthesis of this compound salts.

Structure Elucidation Methodologies

A combination of spectroscopic techniques is essential for the unambiguous determination of the this compound structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for determining the connectivity and chemical environment of the atoms in the spirocyclic system.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show complex multiplets for the methylene protons of the two rings. The protons on the carbons adjacent to the positively charged nitrogen atom would be deshielded and thus appear at a higher chemical shift (downfield).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the number of unique carbon environments. For the symmetric this compound cation, one would expect to see distinct signals for the carbons of the piperidine and pyrrolidine rings. The carbons directly bonded to the quaternary nitrogen (Cα) are significantly deshielded and typically appear in the range of 60-70 ppm.[3]

Carbon PositionExpected ¹³C Chemical Shift (ppm)
Cα (adjacent to N⁺)60 - 70
Other ring carbons20 - 40

Note: These are estimated chemical shift ranges based on analogous structures.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A sample of the purified this compound salt (e.g., bromide or chloride) is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OD).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

  • Spectral Analysis: The chemical shifts, signal integrations (for ¹H NMR), and coupling patterns are analyzed to assign the signals to the specific protons and carbons in the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to confirm the connectivity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the this compound cation. Electrospray ionization (ESI) is a suitable technique for analyzing this pre-charged species.

The high-resolution mass spectrum would show a peak corresponding to the exact mass of the C₉H₁₈N⁺ cation. Fragmentation patterns observed in MS/MS experiments can provide further structural information by showing the loss of alkyl groups from the rings.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: A dilute solution of the this compound salt is prepared in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Infusion and Ionization: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system and ionized using an electrospray source in positive ion mode.

  • Data Acquisition: A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the parent ion.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is performed by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural proof, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. While specific crystal structure data for the parent this compound is not readily accessible, PubChem indicates that crystal structures have been deposited in the Crystallography Open Database (COD) with identifiers 7237922 and 7237923.[1] Accessing these entries would provide the definitive solid-state structure.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Single crystals of a suitable salt of this compound are grown, for example, by slow evaporation of a solvent from a concentrated solution.

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Structure Confirmation SynthesizedCompound Synthesized & Purified This compound Salt NMR NMR Spectroscopy (¹H, ¹³C, 2D) SynthesizedCompound->NMR MS Mass Spectrometry (ESI-MS, MS/MS) SynthesizedCompound->MS Xray X-ray Crystallography (Single Crystal) SynthesizedCompound->Xray NMR_Data Connectivity & Chemical Environment NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Xray_Data 3D Structure & Bond Parameters Xray->Xray_Data FinalStructure Elucidated Structure of This compound NMR_Data->FinalStructure MS_Data->FinalStructure Xray_Data->FinalStructure

A logical workflow for the structure elucidation of this compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain linking the parent this compound cation to any particular signaling pathways or biological activities. However, derivatives of this core structure have been investigated. For instance, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide is known as an impurity of the anxiolytic drug Buspirone.[4] Additionally, some derivatives have been explored for their anticholinergic properties, suggesting potential interaction with muscarinic acetylcholine receptors.[5] Further research is required to determine if the core this compound structure possesses any intrinsic biological activity.

Conclusion

References

Synthesis of 5-Azoniaspiro[4.5]decane and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the synthesis of 5-azoniaspiro[4.5]decane and its derivatives, targeting researchers, scientists, and professionals in drug development. The document outlines synthetic methodologies, presents quantitative data in a structured format, and includes diagrams to illustrate key processes.

Core Synthesis and Derivatives

The this compound core is a quaternary ammonium spirocyclic compound. Its synthesis and the creation of its derivatives often involve the quaternization of a pre-existing tertiary amine, typically a piperidine derivative, with a suitable alkylating agent.

One documented example is the synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide. This derivative incorporates a pyrimidinyl group and is synthesized from 1-(2-pyrimidinyl)piperazine and 1,4-dichlorobutane.[1] The structure of the parent this compound cation is available on public chemical databases such as PubChem, along with its basic properties.[2]

While direct synthetic routes to the parent this compound are not extensively detailed in the provided search results, the synthesis of related azaspiro compounds can provide insights into potential synthetic strategies. For instance, the synthesis of 1-azaspiro[4.5]decanes has been achieved through dearomatization and palladium-catalyzed aza-[3+2] cycloaddition.

Derivatives of related azaspiro[4.5]decane structures have been explored for various therapeutic applications. For example, 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as σ1 receptor radioligands for tumor imaging.[3] Similarly, 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated as candidate radioligands for sigma-1 receptors.[4] Other related structures include 1-thia-4-azaspiro[4.5]decanes with potential anticancer activity[5] and 1,4,8-triazaspiro[4.5]decan-2-one derivatives as mitochondrial permeability transition pore inhibitors.[6]

Tabulated Quantitative Data

The following table summarizes the quantitative data available for the synthesis of a specific this compound derivative.

ProductStarting MaterialsReagentsSolventReaction ConditionsYieldReference
8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide1-(2-pyrimidinyl)piperazine, 1,4-dichlorobutaneSodium carbonate monohydrate, Potassium bromideIsopropanolStirred and refluxed for 8 hours50-90%[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide is provided below.[1]

Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide [1]

  • Materials:

    • 1-(2-pyrimidinyl)piperazine (16.4 g, 0.1 mole)

    • 1,4-dichlorobutane (23.8 g, 0.19 mole)

    • Sodium carbonate monohydrate (30.8 g, 0.25 mole)

    • Potassium bromide (44.6 g, 0.375 mole)

    • Isopropanol (150 ml)

    • Acetone

  • Procedure:

    • A mixture of 1-(2-pyrimidinyl)piperazine, 1,4-dichlorobutane, sodium carbonate monohydrate, and potassium bromide in isopropanol is prepared.

    • The mixture is stirred and refluxed for an 8-hour period.

    • The hot reaction mixture is filtered, and the insoluble materials are washed with hot isopropanol.

    • The combined filtrates are concentrated under reduced pressure.

    • Trituration of the residual material with acetone provides the final product, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathway and a general workflow for the synthesis of this compound derivatives.

Synthesis_of_8_2_pyrimidinyl_8_aza_5_azoniaspiro_4_5_decane_bromide 1-(2-pyrimidinyl)piperazine 1-(2-pyrimidinyl)piperazine reagents Na2CO3·H2O, KBr Isopropanol, Reflux, 8h 1-(2-pyrimidinyl)piperazine->reagents 1,4-dichlorobutane 1,4-dichlorobutane 1,4-dichlorobutane->reagents Product 8-(2-pyrimidinyl)-8-aza- This compound bromide reagents->Product

Caption: Synthetic scheme for 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.

General_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Mix_Reactants Mix Starting Materials and Reagents in Solvent Perform_Reaction Stir and Reflux (e.g., 8 hours) Mix_Reactants->Perform_Reaction Heat Filter Filter Hot Mixture Perform_Reaction->Filter Wash Wash Insolubles Filter->Wash Concentrate Concentrate Filtrate Wash->Concentrate Purify Triturate with Acetone Concentrate->Purify Final_Product Isolate Final Product Purify->Final_Product

Caption: General experimental workflow for the synthesis of azoniaspiro compounds.

References

An In-Depth Technical Guide on the Mechanism of Action of 5-Azoniaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the mechanism of action of derivatives of the 5-Azoniaspiro[4.5]decane scaffold, a core structure that has given rise to compounds with diverse pharmacological activities. While the parent compound, this compound, is a basic chemical structure, its derivatives have been investigated for their potential as therapeutic agents and research tools, targeting distinct neurological pathways. This document synthesizes the available scientific literature to provide a detailed overview of their mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of the relevant biological pathways and workflows.

The guide is divided into three main sections, each focusing on a specific class of this compound derivatives that have been the subject of pharmacological investigation:

  • 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide: An impurity of the anxiolytic drug Buspirone, noted for its anticholinergic properties.

  • 1-Oxa-8-azaspiro[4.5]decane Derivatives as Sigma-1 Receptor Ligands: A class of compounds explored for their potential in neuroimaging and therapy for neurodegenerative diseases.

  • 1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists: Compounds designed to target muscarinic receptors for the symptomatic treatment of conditions like Alzheimer's disease.

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane Bromide: An Anticholinergic Agent

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, also known as Buspirone Impurity B, is a recognized impurity in the synthesis of the anxiolytic drug Buspirone.[1][2][3] While its primary relevance in the pharmaceutical industry is as a reference standard for quality control, it has been characterized pharmacologically as an anticholinergic agent.[4]

Mechanism of Action

The mechanism of action of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide is attributed to its interaction with muscarinic acetylcholine receptors. It is reported to act as a competitive antagonist, binding to these receptors and thereby blocking the binding of the endogenous neurotransmitter, acetylcholine.[4] This inhibition of cholinergic neurotransmission is the hallmark of anticholinergic drugs.

Signaling Pathway

The generalized signaling pathway for a competitive antagonist at muscarinic receptors is depicted below. By blocking the receptor, the compound prevents the downstream signaling cascades typically initiated by acetylcholine.

cluster_membrane Cell Membrane Muscarinic_Receptor Muscarinic Receptor Downstream_Signaling Downstream Signaling (e.g., Gq/11 or Gi/o pathway activation) Muscarinic_Receptor->Downstream_Signaling Initiates Blocked_Signaling Signaling Blocked Muscarinic_Receptor->Blocked_Signaling Acetylcholine Acetylcholine Acetylcholine->Muscarinic_Receptor Binds & Activates Azoniaspiro_Derivative 8-(2-Pyrimidinyl)-8-aza- This compound Azoniaspiro_Derivative->Muscarinic_Receptor Competitively Binds & Blocks

Figure 1: Competitive antagonism at the muscarinic receptor.

1-Oxa-8-azaspiro[4.5]decane Derivatives as Selective Sigma-1 Receptor Ligands

A series of novel 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as high-affinity, selective ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein implicated in various cellular functions and is a promising target for the diagnosis and treatment of neurological disorders.

Quantitative Data: Binding Affinities

The binding affinities of these derivatives for σ1 and σ2 receptors were determined through in vitro competitive binding assays. The data is summarized in the table below.

CompoundRKi (σ1) [nM]Ki (σ2) [nM]Selectivity (Ki σ2 / Ki σ1)
5a H12.0 ± 1.526.0 ± 3.02
5b 2-F2.5 ± 0.3110 ± 1544
5c 3-F1.8 ± 0.231.5 ± 4.518
5d 4-F0.61 ± 0.0815.0 ± 2.025
8 4-F (different linker)1.5 ± 0.248.0 ± 6.032

Data extracted from a representative study in the literature. The specific compound structures are detailed in the source publication.

Experimental Protocols

In Vitro Radioligand Binding Assay for σ1 and σ2 Receptors:

  • Tissue Preparation: Guinea pig (for σ1) and rat (for σ2) brain tissues are homogenized in ice-cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in the buffer.

  • σ1 Receptor Assay: The membrane homogenates are incubated with the radioligand --INVALID-LINK---pentazocine (5 nM) in the presence of varying concentrations of the test compounds. Non-specific binding is determined using an excess of unlabeled (+)-pentazocine or haloperidol.

  • σ2 Receptor Assay: The membrane homogenates are incubated with the radioligand [³H]DTG (3 nM) in the presence of unlabeled (+)-pentazocine to saturate the σ1 receptors. Varying concentrations of the test compounds are added. Non-specific binding is determined using an excess of unlabeled haloperidol.

  • Incubation and Filtration: The incubation is carried out at 37°C for 150 minutes. The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Data Analysis: The radioactivity retained on the filters is measured by liquid scintillation counting. The IC50 values are determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Signaling and Functional Workflow

The σ1 receptor is known to translocate from the mitochondria-associated membrane to the plasma membrane upon ligand stimulation, where it can modulate the activity of various ion channels and receptors.

cluster_cell Cell cluster_er Endoplasmic Reticulum (MAM) Sigma1_Receptor Sigma-1 Receptor Modulation Modulation of Ion Channels & Other Receptors Sigma1_Receptor->Modulation Translocates & Interacts Azoniaspiro_Ligand 1-Oxa-8-azaspiro[4.5]decane Derivative Azoniaspiro_Ligand->Sigma1_Receptor Binds Neuroprotection Neuroprotection & Neurite Outgrowth Modulation->Neuroprotection

Figure 2: Proposed mechanism of action for σ1 receptor ligands.

1-Oxa-8-azaspiro[4.5]decane Derivatives as M1 Muscarinic Agonists

Derivatives of 1-oxa-8-azaspiro[4.5]decane have also been designed as agonists for the M1 muscarinic acetylcholine receptor, a key target for improving cognitive function in Alzheimer's disease. These compounds aim to stimulate the receptor, mimicking the effect of acetylcholine.

Quantitative Data: Receptor Affinity and In Vivo Activity

The pharmacological profile of these compounds was assessed through receptor binding assays and in vivo studies in rats.

CompoundM1 Affinity (IC50, nM)M2 Affinity (IC50, nM)Antiamnesic Activity (ED50, mg/kg, p.o.)
17 1.81.50.044
18 2.3110.078
29 1.4130.032
RS86 (Ref.) 1.30.940.28

Data extracted from a representative study in the literature. The specific compound structures are detailed in the source publication.

Experimental Protocols

Phosphoinositide (PI) Hydrolysis Assay:

  • Tissue Preparation: Slices of rat hippocampus are prepared and pre-incubated in Krebs-Ringer buffer.

  • Labeling: The slices are labeled with [³H]myo-inositol for 60 minutes at 37°C.

  • Stimulation: After washing, the slices are incubated with the test compounds in the presence of LiCl for 60 minutes.

  • Extraction: The reaction is stopped with chloroform/methanol. The aqueous phase, containing the inositol phosphates, is collected.

  • Analysis: The total [³H]inositol phosphates are separated by anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Interpretation: An increase in [³H]inositol phosphate accumulation indicates agonistic activity at Gq-coupled receptors like the M1 receptor.

Signaling Pathway and Experimental Workflow

M1 muscarinic agonists activate the Gq/11 protein, leading to the activation of phospholipase C and subsequent downstream signaling events that are crucial for cognitive processes.

cluster_workflow Experimental Workflow: PI Hydrolysis Assay Prep Prepare Rat Hippocampal Slices Label Label with [3H]myo-inositol Prep->Label Stimulate Stimulate with Azoniaspiro Agonist Label->Stimulate Extract Extract Inositol Phosphates Stimulate->Extract Analyze Quantify Radioactivity Extract->Analyze

Figure 3: Workflow for the Phosphoinositide Hydrolysis Assay.

cluster_membrane Cell Membrane M1_Receptor M1 Muscarinic Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Azoniaspiro_Agonist 1-Oxa-8-azaspiro[4.5]decane Agonist Azoniaspiro_Agonist->M1_Receptor Binds & Activates DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Activate PKC DAG->PKC Ca_Release Ca2+ Release IP3->Ca_Release

Figure 4: M1 muscarinic receptor agonism signaling pathway.

Conclusion

The this compound scaffold serves as a versatile platform for the development of pharmacologically active compounds with diverse mechanisms of action. The derivatives explored in this guide demonstrate a range of activities, from competitive antagonism at muscarinic receptors to selective binding of the σ1 receptor and agonism at M1 muscarinic receptors. This highlights the importance of the spirocyclic core in orienting substituents to interact with specific biological targets. Further research into these and other derivatives will continue to uncover their therapeutic potential and refine our understanding of their complex interactions with neurological systems.

References

Spectroscopic and Synthetic Profile of 5-Azoniaspiro[4.5]decane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 5-Azoniaspiro[4.5]decane, a spirocyclic quaternary ammonium cation. The information presented herein is intended to support research and development activities in medicinal chemistry and materials science where this scaffold is of interest. All data is presented in a structured format for clarity and ease of comparison, accompanied by detailed experimental protocols and workflow visualizations.

Synthesis of this compound Salts

The synthesis of this compound salts is typically achieved through the quaternization of a cyclic amine with a suitable dihaloalkane. A general synthetic pathway is illustrated below.

SynthesisWorkflow Piperidine Piperidine Reaction Quaternization Piperidine->Reaction Dibromobutane 1,4-Dibromobutane Dibromobutane->Reaction Solvent Solvent (e.g., Isopropanol) Solvent->Reaction Base Base (e.g., Na2CO3) Base->Reaction Heat Reflux Heat->Reaction Product This compound Bromide Reaction->Product

Figure 1: General synthetic workflow for this compound Bromide.
Experimental Protocol: Synthesis of this compound Bromide

A modified procedure based on established methods for the synthesis of spirocyclic quaternary ammonium salts is as follows:

  • A mixture of 1,4-dibromobutane and a suitable solvent (e.g., isopropanol) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • An aqueous solution of a base, such as sodium carbonate, is added to the flask.

  • Piperidine (1 equivalent) is added dropwise to the heated and stirred reaction mixture.

  • The mixture is refluxed for a specified period (typically several hours) to ensure complete reaction.

  • After cooling, the product is isolated. This may involve filtration to remove inorganic salts, followed by concentration of the filtrate under reduced pressure.

  • The crude product is then purified, often by recrystallization from a suitable solvent system (e.g., acetone-ether), to yield the pure this compound bromide salt.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its common salt form, this compound bromide. This data is crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for this compound Cation

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results---

Table 2: 13C NMR Spectroscopic Data for this compound Cation

Chemical Shift (δ) ppmAssignment
Data not available in search results-

Note: Specific experimental NMR data for the parent this compound cation was not found in the provided search results. The tables are presented as a template for data inclusion when available.

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data for this compound Bromide

Wavenumber (cm-1)Assignment
Data not available in search resultsC-H stretching
Data not available in search resultsC-N stretching
Data not available in search resultsCH2 bending

Note: Specific experimental IR data was not found in the provided search results. The table indicates typical regions for relevant vibrational modes.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry (MS) Data for this compound Cation

m/zAssignment
140.14[M]+

Note: The m/z value is based on the calculated exact mass of the this compound cation (C9H18N+).

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for the acquisition of spectroscopic data for spirocyclic quaternary ammonium salts.

NMR Spectroscopy
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, such as Deuterium Oxide (D2O), Chloroform-d (CDCl3), or Dimethyl Sulfoxide-d6 (DMSO-d6).

  • Data Acquisition : Standard pulse programs are used to acquire 1H and 13C NMR spectra. 2D NMR techniques such as COSY and HSQC may be employed for unambiguous signal assignment.

IR Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Sample Preparation : Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Spectra are typically recorded over the range of 4000-400 cm-1.

Mass Spectrometry
  • Instrumentation : Electrospray Ionization (ESI) mass spectrometry is a common technique for the analysis of quaternary ammonium salts.

  • Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.

  • Data Acquisition : Data is acquired in positive ion mode to detect the cationic species.

Logical Relationships in Spectroscopic Analysis

The process of characterizing a synthesized compound like this compound involves a logical flow of experimental techniques to confirm its structure and purity.

AnalysisFlow Synthesis Synthesis of This compound Salt Purification Purification Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation and Purity Assessment NMR->Structure IR->Structure MS->Structure

Figure 2: Logical workflow for the spectroscopic characterization of this compound.

This guide provides a foundational understanding of the synthesis and spectroscopic characterization of this compound. For more in-depth information, researchers are encouraged to consult the primary literature on spirocyclic quaternary ammonium compounds.

Physical and chemical properties of 5-Azoniaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Azoniaspiro[4.5]decane, a spirocyclic quaternary ammonium compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of experimental data for the parent compound, this guide also includes information on related derivatives to provide a broader context.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₁₈N⁺PubChem[1]
Molecular Weight 140.25 g/mol PubChem (Computed)[1]
IUPAC Name This compoundPubChem (Computed)[1]
SMILES C1CC[N+]2(CC1)CCCC2PubChem (Computed)[1]
InChI InChI=1S/C9H18N/c1-2-6-10(7-3-1)8-4-5-9-10/h1-9H2/q+1PubChem (Computed)[1]
InChIKey XEYHFNNNWRPOHF-UHFFFAOYSA-NPubChem (Computed)[1]
XLogP3 1.6PubChem (Computed)[1]
Topological Polar Surface Area 0 ŲPubChem (Computed)[1]
CAS Number 177-38-8PubChem[1]

Note: The properties listed above are computationally derived and should be used as estimations. Experimental validation is recommended for precise measurements.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of the parent this compound are scarce in publicly accessible literature. However, a protocol for the synthesis of a related derivative, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, provides a valuable reference for the methodologies that could be adapted for the synthesis of the core compound and its analogues.

Example Synthesis Protocol: 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide[2]

This synthesis involves the reaction of 1-(2-pyrimidinyl)piperazine with 1,4-dichlorobutane in the presence of sodium carbonate and potassium bromide.

Materials:

  • 1-(2-pyrimidinyl)piperazine

  • 1,4-dichlorobutane

  • Sodium carbonate monohydrate

  • Potassium bromide

  • Isopropanol

  • Acetone

Procedure:

  • A mixture of 1-(2-pyrimidinyl)piperazine (0.1 mole), 1,4-dichlorobutane (0.19 mole), sodium carbonate monohydrate (0.25 mole), and potassium bromide (0.375 mole) in 150 ml of isopropanol is prepared.

  • The mixture is stirred and refluxed for an 8-hour period.

  • The hot reaction mixture is filtered to remove insoluble materials, which are then washed with hot isopropanol.

  • The combined filtrates are concentrated under reduced pressure.

  • Trituration of the residual material with acetone yields 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.

Yield: 50-90%

Experimental and Logical Workflows

A general workflow for the synthesis and characterization of spirocyclic quaternary ammonium compounds like this compound can be conceptualized as follows:

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization cluster_bioassay Biological Evaluation (Hypothetical) Reactants Starting Materials (e.g., Cyclic Amine, Dihaloalkane) Reaction Quaternization Reaction Reactants->Reaction Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Crude->Purification Transfer Pure Pure Compound Purification->Pure Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Pure->Spectroscopy Pure->Spectroscopy Sample Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Pure->Purity Pure->Purity Sample BioAssay Biological Assays Pure->BioAssay Pure->BioAssay Sample Activity Biological Activity Data BioAssay->Activity

A generalized workflow for the synthesis, purification, analysis, and potential biological evaluation of this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or signaling pathways associated with this compound. Research on related spirocyclic quaternary ammonium compounds suggests potential applications in various therapeutic areas, including as antimicrobial agents and compounds targeting receptors in the central nervous system. However, any such potential for this compound remains speculative without dedicated biological studies. The biological properties of its derivatives are highly dependent on the nature of the substituent groups.

Further research is required to elucidate the pharmacological profile of this compound and to determine its potential as a lead compound in drug discovery.

References

An In-depth Technical Guide to 5-Azoniaspiro[4.5]decane and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5-Azoniaspiro[4.5]decane, including its chemical identity, and delves into the synthesis and known biological interactions of its notable derivative, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential and applications of spirocyclic compounds.

Core Compound Identification

The fundamental structure of interest is this compound.

IUPAC Name: this compound[1] CAS Number: 177-38-8[1]

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValue
Molecular FormulaC₉H₁₈N⁺
Molecular Weight140.25 g/mol
XLogP31.6
Exact Mass140.143924578 Da
Topological Polar Surface Area0 Ų
Heavy Atom Count10
Complexity106

Synthesis of a Key Derivative: 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide

Experimental Protocol

The synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide is achieved through the reaction of 1-(2-pyrimidinyl)piperazine with 1,4-dichlorobutane in the presence of sodium carbonate monohydrate and potassium bromide.[2]

Materials:

  • 1-(2-pyrimidinyl)piperazine

  • 1,4-dichlorobutane

  • Sodium carbonate monohydrate

  • Potassium bromide

  • Isopropanol

  • Acetone

Procedure:

  • A mixture of 1-(2-pyrimidinyl)piperazine (0.1 mole), 1,4-dichlorobutane (0.19 mole), sodium carbonate monohydrate (0.25 mole), and potassium bromide (0.375 mole) is prepared in 150 ml of isopropanol.

  • The reaction mixture is stirred and refluxed for a period of 8 hours.

  • The hot reaction mixture is then filtered to remove insoluble materials.

  • The collected insolubles are washed with hot isopropanol.

  • The combined filtrates are concentrated under reduced pressure.

  • The resulting residual material is triturated with acetone to yield the final product, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.[2]

Yield: The reported yield for this synthesis is between 50-90%.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product 1-(2-pyrimidinyl)piperazine 1-(2-pyrimidinyl)piperazine Mixing Mixing 1-(2-pyrimidinyl)piperazine->Mixing 1,4-dichlorobutane 1,4-dichlorobutane 1,4-dichlorobutane->Mixing Sodium carbonate monohydrate Sodium carbonate monohydrate Sodium carbonate monohydrate->Mixing Potassium bromide Potassium bromide Potassium bromide->Mixing Isopropanol Isopropanol Isopropanol->Mixing Reflux (8h) Reflux (8h) Mixing->Reflux (8h) Stirring Hot Filtration Hot Filtration Reflux (8h)->Hot Filtration Concentration Concentration Hot Filtration->Concentration Combined Filtrates Trituration Trituration Concentration->Trituration with Acetone 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide Trituration->8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide

A flowchart of the synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.

Biological Activity and Potential Applications

The derivative, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, has been identified as a fluorogenic probe and exhibits anticholinergic properties.[3] This suggests its potential utility in various research and diagnostic applications.

Anticholinergic Mechanism of Action

This compound is known to interact with muscarinic acetylcholine receptors. Its mechanism of action involves competitive binding to these receptors, thereby blocking the binding of the neurotransmitter acetylcholine.[3] This inhibition of neurotransmission is characteristic of anticholinergic agents.

The logical relationship of this interaction is depicted in the following diagram.

G cluster_receptor Muscarinic Receptor cluster_ligands Ligands cluster_effect Cellular Response Receptor Receptor Neurotransmission Neurotransmission Receptor->Neurotransmission Activates Blocked_Neurotransmission Neurotransmission Blocked Receptor->Blocked_Neurotransmission Acetylcholine Acetylcholine Acetylcholine->Receptor Binds to Azoniaspiro_Derivative 8-(2-pyrimidinyl)-8-aza- This compound bromide Azoniaspiro_Derivative->Receptor Competitively Binds & Inhibits

The competitive inhibition of muscarinic receptors by the azoniapiro derivative.
Other Potential Applications

Beyond its anticholinergic activity, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide has been investigated as a fluorogenic probe. It emits light upon irradiation with ultraviolet light at 254 nm.[3] This property makes it a candidate for use in the study of electron transfer reactions and for the detection of reactive oxygen species.[3] Furthermore, its fluorescence characteristics may be leveraged for chromatographic identification of other anticholinergic agents.[3] There is also an indication that it could be useful for detecting chloride ions in tissue samples, which may have diagnostic implications for conditions like hypertension or heart disease.[3]

Conclusion

While in-depth experimental data on the parent this compound remains to be fully elucidated in publicly accessible literature, the study of its derivatives, such as 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, provides valuable insights into the potential of this class of spirocyclic compounds. The described synthesis protocol for this derivative offers a clear pathway for its preparation, and its demonstrated anticholinergic and fluorescent properties open avenues for its application in both fundamental research and the development of new diagnostic and therapeutic tools. Further investigation into the biological activities of the core this compound structure and its other derivatives is warranted to fully explore their potential in medicinal chemistry and drug development.

References

Biological Activity of 5-Azoniaspiro[4.5]decane Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of various analogs based on the azaspiro[4.5]decane scaffold. The information presented herein is curated from recent scientific literature to facilitate further research and development in medicinal chemistry and pharmacology. This document summarizes quantitative biological data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows.

Introduction to Azaspiro[4.5]decane Analogs

The azaspiro[4.5]decane core structure is a key pharmacophore found in a variety of biologically active compounds. Modifications to this spirocyclic system, including the introduction of additional heteroatoms and various substituents, have led to the discovery of potent and selective ligands for a range of biological targets. These analogs have shown promise in several therapeutic areas, including neuroscience, oncology, and infectious diseases. This guide will delve into the specific biological activities of different classes of these analogs.

Quantitative Biological Activity Data

The biological activities of several 5-Azoniaspiro[4.5]decane analogs and related compounds are summarized below. The data is organized by the primary biological target or activity.

Serotonin 5-HT1A Receptor Agonists

Derivatives of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane have been investigated as agonists for the 5-HT1A receptor, a key target for anxiolytic and antidepressant drugs.

CompoundStructureReceptor Affinity (pKi)Functional Activity (pD2)Efficacy (Emax %)Selectivity (5-HT1A/α1d)Reference
14 1-oxa-4-thiaspiro[4.5]decane derivative---80[1]
15 1-oxa-4-thiaspiro[4.5]decane derivative-9.5874-[1]

Further details on the specific structures were not fully available in the provided search results.

Sigma-1 Receptor Ligands

Analogs of 1-oxa-8-azaspiro[4.5]decane have demonstrated high affinity for sigma-1 receptors, which are implicated in a variety of neurological disorders.

CompoundStructureσ1 Receptor Affinity (Ki, nM)σ2/σ1 SelectivityReference
Series of 7 ligands 1-oxa-8-azaspiro[4.5]decane derivatives0.47 - 12.12 - 44[2]
Compound 8 1-oxa-8-azaspiro[4.5]decane derivative-Highest in series[2]
Compound 5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.430[3]
Anticancer Activity

New derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties against various human cancer cell lines.[4]

Compound ClassCell LineActivityReference
1-thia-azaspiro[4.5]decane derivativesHepG-2 (Liver)Moderate to high inhibition[4]
PC-3 (Prostate)Moderate to high inhibition[4]
HCT116 (Colorectal)Moderate to high inhibition[4]
Antimicrobial Activity

Oxazine analogs of 1-thia-4-azaspiro[4.5]decan-3-one have been screened for their in vitro antimicrobial activity.[5]

CompoundBacterial StrainActivityReference
IVb, IVc, IVe, IVf S. aureusModerate to good[5]
E. coliModerate to good[5]
P. aeruginosaModerate to good[5]
B. subtilisModerate to good[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning this compound analogs.

Receptor Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the target receptor (e.g., CHO cells transfected with the human 5-HT1A receptor) are prepared.

  • Radioligand Incubation: A specific concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes.

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assays (e.g., 5-HT1A Receptor Agonism)

Objective: To determine the functional activity (agonist, antagonist, etc.) and potency of a compound at a specific receptor.

General Protocol (cAMP Assay for Gi-coupled receptors):

  • Cell Culture: Cells expressing the receptor of interest are cultured.

  • Forskolin Stimulation: The cells are stimulated with forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. Agonists of Gi-coupled receptors will inhibit the forskolin-induced cAMP production.

  • cAMP Measurement: Intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

Cell Viability Assays (e.g., MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cells.

General Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG-2, PC-3, HCT-116) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Screening

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

General Protocol (Broth Microdilution Method):

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key biological pathways and experimental processes.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

G_protein_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Inhibits conversion agonist 5-HT1A Agonist (Azoniaspirodecane Analog) agonist->receptor Binds atp ATP atp->adenylyl_cyclase cellular_response Cellular Response (e.g., Neuronal Hyperpolarization) camp->cellular_response

Caption: 5-HT1A Receptor Signaling Cascade.

General Workflow for In Vitro Biological Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of newly synthesized compounds.

experimental_workflow synthesis Compound Synthesis (Azoniaspirodecane Analogs) purification Purification & Characterization synthesis->purification primary_screening Primary Screening (e.g., Receptor Binding Assay) purification->primary_screening secondary_screening Secondary Screening (e.g., Functional Assay) primary_screening->secondary_screening tertiary_screening Tertiary Screening (e.g., Cell-based Assays) secondary_screening->tertiary_screening hit_compound Hit Compound Identification tertiary_screening->hit_compound

Caption: In Vitro Biological Evaluation Workflow.

Sigma-1 Receptor Ligand Evaluation for PET Imaging

This diagram outlines the process of developing and evaluating a novel radiolabeled ligand for Positron Emission Tomography (PET) imaging of sigma-1 receptors.

pet_ligand_workflow design Ligand Design & Synthesis in_vitro_binding In Vitro Binding Assays (Ki, Selectivity) design->in_vitro_binding radiolabeling Radiolabeling (e.g., with 18F) in_vitro_binding->radiolabeling in_vitro_autoradiography In Vitro Autoradiography (Tissue Slices) radiolabeling->in_vitro_autoradiography in_vivo_biodistribution In Vivo Biodistribution (Animal Models) radiolabeling->in_vivo_biodistribution pet_imaging Small Animal PET Imaging (Tumor Models) in_vivo_biodistribution->pet_imaging candidate Potential PET Radiotracer pet_imaging->candidate

Caption: PET Radioligand Development Workflow.

This technical guide serves as a foundational resource for understanding the diverse biological activities of this compound analogs. The provided data, protocols, and diagrams are intended to aid researchers in the design and execution of future studies in this promising area of medicinal chemistry.

References

In Silico Modeling of 5-Azoniaspiro[4.5]decane Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 5-Azoniaspiro[4.5]decane's binding to muscarinic acetylcholine receptors (mAChRs). Given the prevalence of the spirocyclic scaffold in muscarinic antagonists, this document outlines a systematic approach for researchers, scientists, and drug development professionals to computationally evaluate the binding affinity and selectivity of this compound. The guide details experimental protocols for homology modeling of mAChR subtypes, molecular docking to predict binding poses, and molecular dynamics simulations to assess complex stability. Furthermore, it presents illustrative quantitative data for known muscarinic antagonists to serve as a benchmark for analysis and describes the key signaling pathways associated with M1 and M2 receptor activation.

Introduction

This compound is a spirocyclic aliphatic amine. Its structural motif is a core component in various biologically active compounds, and its cationic nature suggests a potential interaction with the orthosteric binding site of aminergic G protein-coupled receptors (GPCRs). The muscarinic acetylcholine receptors (mAChRs), a family of five GPCR subtypes (M1-M5), are critical targets in drug discovery for a range of conditions, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease.[1][2] The development of subtype-selective muscarinic antagonists is a significant challenge due to the high homology of the orthosteric binding site across the subtypes.[3]

In silico modeling offers a powerful and cost-effective approach to predict the binding characteristics of novel ligands like this compound, guiding further experimental validation. This guide will delineate a robust computational workflow to investigate its potential as a muscarinic receptor antagonist.

Predicted Receptor Targets and Signaling Pathways

Based on scaffold analysis of known antagonists, the primary targets for this compound are predicted to be the muscarinic acetylcholine receptors. These receptors are broadly classified into two major signaling pathways:

  • Gq/11-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[5][6]

  • Gi/o-coupled receptors (M2, M4): These receptors inhibit adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7]

The following diagrams illustrate these canonical signaling pathways.

M1 Muscarinic Receptor Signaling Pathway (Gq-coupled)

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Ca²⁺/Calmodulin IP3->CaM ↑ [Ca²⁺]i PKC Protein Kinase C (PKC) DAG->PKC Activates CaM->PKC Co-activates CellularResponse1 Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse1 Phosphorylates Targets Ligand This compound (Antagonist) Ligand->Block ACh Acetylcholine (Agonist) ACh->M1R

Caption: Gq-protein coupled signaling pathway for the M1 muscarinic receptor.

M2 Muscarinic Receptor Signaling Pathway (Gi-coupled)

Gi_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol M2R M2 Receptor Gi Gi Protein M2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits K_channel GIRK Channel Gi->K_channel βγ subunit activates ATP ATP CellularResponse2 Cellular Response (e.g., Decreased Heart Rate) K_channel->CellularResponse2 K⁺ Efflux (Hyperpolarization) cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->CellularResponse2 Phosphorylates Targets Ligand This compound (Antagonist) Ligand->Block ACh Acetylcholine (Agonist) ACh->M2R

Caption: Gi-protein coupled signaling pathway for the M2 muscarinic receptor.

In Silico Experimental Protocols

A multi-step computational approach is recommended to thoroughly investigate the binding of this compound to mAChR subtypes.

Workflow Overview

modeling_workflow PDB 1. Template Selection (e.g., M2/M3 Crystal Structures) Homology 2. Homology Modeling (for M1, M4, M5) PDB->Homology Validation 3. Model Validation (Ramachandran, ERRAT) Homology->Validation Docking 5. Molecular Docking (Predict Binding Pose/Score) Validation->Docking LigandPrep 4. Ligand Preparation (this compound) LigandPrep->Docking MD 6. Molecular Dynamics (Assess Stability/Interactions) Docking->MD Analysis 7. Data Analysis (Binding Energy, RMSD) MD->Analysis

Caption: Computational workflow for modeling receptor-ligand binding.

Protocol 1: Homology Modeling of M1, M4, and M5 Receptors

Since high-resolution crystal structures are available for M2 and M3 receptors, they can be used directly. For M1, M4, and M5 subtypes, homology models must be constructed.[8][9][10][11]

  • Template Identification: Use the protein sequences of human M1, M4, and M5 mAChRs as queries for a BLAST search against the Protein Data Bank (PDB). The crystal structures of the human M2 (PDB ID: 3UON) and M3 (PDB ID: 4DAJ) receptors are suitable high-homology templates.[9]

  • Sequence Alignment: Perform a multiple sequence alignment of the target (M1, M4, M5) and template (M2, M3) sequences using a tool like ClustalW.[10] Manually inspect and refine the alignment, particularly in the transmembrane helical regions and loop regions.

  • Model Generation: Utilize a homology modeling program such as MODELLER or the Schrödinger Prime module.[9][10] Generate at least 10-20 models for each receptor subtype. The protocol involves transferring coordinates from the template to the target sequence, followed by modeling of the loop regions and optimization of side-chain conformations.

  • Model Validation:

    • Stereochemical Quality: Assess the generated models using PROCHECK or MolProbity to generate Ramachandran plots. A high percentage of residues (>90%) in the most favored regions is desirable.

    • Structural Quality: Use tools like ERRAT or ProSA-web to evaluate the overall quality of the 3D model.

    • Enrichment Studies: Select the best model based on these validation scores for subsequent docking studies.[8][11]

Protocol 2: Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand within the receptor's binding site.[12][13][14]

  • Receptor Preparation:

    • Load the receptor structure (crystal structure or validated homology model) into a molecular modeling suite (e.g., Schrödinger Maestro, AutoDock Tools).

    • Add hydrogen atoms, assign correct bond orders, and perform a constrained energy minimization to relieve steric clashes.

    • Define the binding site by creating a grid box centered on the orthosteric pocket, typically defined by key residues like the highly conserved aspartate in transmembrane helix 3 (TM3).[15]

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Generate possible ionization states at a physiological pH (e.g., 7.4). As an azoniaspiro compound, it will be positively charged.

    • Perform an energy minimization of the ligand structure.

  • Docking Execution:

    • Use a docking program like Glide, AutoDock Vina, or GOLD.[10][14][15]

    • Perform docking using standard precision (SP) or extra precision (XP) modes.

    • Generate a set of binding poses (e.g., 10-20) and rank them based on the docking score (e.g., GlideScore, binding energy in kcal/mol).

  • Pose Analysis:

    • Visually inspect the top-ranked poses. A plausible binding mode should feature the cationic nitrogen of the ligand forming an ionic interaction with the conserved aspartate (D3.32) in TM3.

    • Analyze other interactions, such as hydrogen bonds and hydrophobic contacts with surrounding residues in the binding pocket.

Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the ligand-receptor complex and can be used to calculate binding free energies.[16][17][18][19][20]

  • System Setup:

    • Select the best-ranked docking pose of the this compound-receptor complex.

    • Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Use a simulation package like GROMACS, AMBER, or NAMD.

    • Employ a suitable force field for proteins (e.g., AMBER, CHARMM) and lipids. The ligand will require parameterization.

    • Perform an initial energy minimization of the entire system.

    • Gradually heat the system to 310 K (37 °C) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.

  • Production Run:

    • Run a production MD simulation for at least 100-200 nanoseconds. Longer simulations provide more robust data.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over time.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the receptor upon ligand binding.

    • Interaction Analysis: Monitor key interactions (hydrogen bonds, ionic bonds) between the ligand and receptor throughout the simulation.

    • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Quantitative Data Presentation

As no experimental binding data for the parent this compound molecule is publicly available, the following tables present representative binding affinities for well-characterized muscarinic antagonists. These values serve as a benchmark for what might be expected from future experimental or computational studies.

Table 1: Illustrative Binding Affinities (Ki in nM) of Muscarinic Antagonists

Compound M1 (Ki, nM) M2 (Ki, nM) M3 (Ki, nM) M4 (Ki, nM) M5 (Ki, nM)
Atropine 1.1 1.8 1.3 0.9 1.5
Pirenzepine 16 450 180 100 120
Tiotropium 1.0 1.6 0.4 1.3 1.0
Darifenacin 10 50 1.2 45 30

| Solifenacin | 22 | 36 | 13 | 91 | 15 |

Note: Data is compiled from various public sources for illustrative purposes and may vary between different assays and experimental conditions.

Table 2: Illustrative Docking Scores and Calculated Binding Energies

Ligand Receptor Docking Score (kcal/mol) Calculated ΔG_bind (MM/GBSA, kcal/mol) Key Interacting Residue
Hypothetical M1 -9.5 -45.2 ± 3.1 D105 (TM3)
Hypothetical M2 -8.8 -40.5 ± 4.5 D103 (TM3)
Hypothetical M3 -9.8 -48.9 ± 2.8 D112 (TM3)
Hypothetical M4 -8.9 -41.1 ± 3.9 D113 (TM3)

| Hypothetical | M5 | -9.2 | -43.7 ± 3.5 | D111 (TM3) |

Note: These are hypothetical results for this compound to demonstrate how data from in silico studies would be presented.

Conclusion

This technical guide provides a detailed roadmap for the in silico investigation of this compound binding to muscarinic receptors. By employing a combination of homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate robust hypotheses regarding the compound's affinity, selectivity, and mode of action. The outlined protocols and data presentation formats are intended to standardize the computational evaluation process, facilitating the discovery and development of novel muscarinic receptor modulators. The successful application of these methods will provide crucial insights that can prioritize and guide subsequent experimental validation, ultimately accelerating the drug discovery pipeline.

References

Methodological & Application

Application Notes and Protocols for 5-Azoniaspiro[4.5]decane in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a generalized guide for the investigation of 5-Azoniaspiro[4.5]decane in a cell culture setting. Limited specific data exists for this compound in the public domain. The provided methodologies are based on standard practices for testing novel chemical entities and information available for structurally related compounds. Researchers must perform their own optimization and validation studies.

Introduction

This compound is a spirocyclic aliphatic amine. While data on its direct biological activity is scarce, related structures, such as 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, have been identified as anticholinergic agents that competitively bind to muscarinic receptors[1]. Furthermore, other related heterocyclic compounds containing the azaspiro[4.5]decane core have been investigated for their anticancer properties[2]. These findings suggest that this compound could be a valuable scaffold for drug discovery. This document provides a general protocol for the initial in vitro evaluation of this compound in cell culture.

Materials and Reagents

  • This compound (salt form, e.g., bromide or chloride, should be noted)

  • Selected mammalian cell line(s) (e.g., a cell line relevant to the research area)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Cell lysis buffer (for MTT assay)

  • Multi-well cell culture plates (96-well, 24-well, 6-well)

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Experimental Protocols

Preparation of this compound Stock Solution
  • Safety Precautions: Handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Stock Solution Preparation:

    • Dissolve this compound in a suitable solvent, such as sterile DMSO or water, to create a high-concentration stock solution (e.g., 10 mM or 100 mM). The choice of solvent should be tested for its own cytotoxicity on the selected cell line.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Cell Culture and Maintenance
  • Culture the selected cell line in complete medium in a T-75 flask in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with sterile PBS, add Trypsin-EDTA to detach the cells, neutralize with complete medium, centrifuge, and resuspend the cell pellet in fresh medium.

  • Perform cell counting using a hemocytometer or automated cell counter to ensure accurate cell seeding densities.

Cytotoxicity Assessment using MTT Assay

This protocol is to determine the effect of this compound on cell viability.

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of cell lysis buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation

Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)

Cell LineIncubation Time (h)IC50 (µM)
Cell Line A (e.g., HEK293)24>100
4885.2
7262.5
Cell Line B (e.g., HeLa)2495.7
4870.1
7248.9
Cell Line C (e.g., SH-SY5Y)24>100
4892.3
7275.4

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well Plate treat Treat Cells with Compound prep_cells->treat prep_compound Prepare Serial Dilutions of Compound prep_compound->treat incubate Incubate for 24, 48, or 72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt dissolve Dissolve Formazan Crystals incubate_mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for determining the cytotoxicity of this compound.

Hypothetical Signaling Pathway Inhibition

Based on the anticholinergic activity of a related compound, this compound could potentially act as a muscarinic acetylcholine receptor (mAChR) antagonist.

G cluster_receptor Cell Membrane cluster_intracellular Intracellular mAChR mAChR G_protein G-protein mAChR->G_protein PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response Cellular Response Ca_PKC->Cellular_Response ACh Acetylcholine ACh->mAChR Activates Compound This compound Compound->mAChR Inhibits

Caption: Potential mechanism of action via muscarinic receptor antagonism.

References

Application Notes and Protocols for 5-Azoniaspiro[4.5]decane Derivatives as Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacological properties and experimental evaluation of 5-Azoniaspiro[4.5]decane derivatives as muscarinic receptor agonists. The focus is on the M1-selective agonists, exemplified by the well-characterized compound YM796 and its analogue YM954.

Introduction

This compound derivatives represent a class of synthetic compounds that have been investigated for their activity at muscarinic acetylcholine receptors (mAChRs). Certain derivatives have shown promise as selective agonists for the M1 muscarinic receptor, a key target in the central nervous system for therapeutic intervention in cognitive disorders such as Alzheimer's disease. Activation of M1 receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade that is believed to play a crucial role in learning and memory processes. This document outlines the pharmacological data for representative compounds and provides detailed protocols for their in vitro characterization.

Featured Compounds

  • YM796 ((-)-(S)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane): A well-studied M1-selective partial agonist.

  • YM954 (2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane): An analogue of YM796, also identified as an M1 muscarinic agonist.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinity of YM796 Isomers

CompoundReceptor SubtypeKi (μM)RadioligandCell Line
(-)-YM796M116.4--INVALID-LINK--MQNBLK3-3 (B82 fibroblasts)
(+)-YM796M130.1--INVALID-LINK--MQNBLK3-3 (B82 fibroblasts)
(+/-)-YM796M121.8--INVALID-LINK--MQNBLK3-3 (B82 fibroblasts)
(-)-YM796M252.0--INVALID-LINK--MQNBM2LKB2-2 (B82 fibroblasts)
(+)-YM796M2108--INVALID-LINK--MQNBM2LKB2-2 (B82 fibroblasts)
(+/-)-YM796M277.1--INVALID-LINK--MQNBM2LKB2-2 (B82 fibroblasts)

Table 2: Functional Activity of (-)-YM796 at the M1 Muscarinic Receptor

AssayParameterValueComparisonCell Line
[3H]Inositol Phosphate AccumulationEC5026.5 μMCarbachol (full agonist)LK3-3 (B82 fibroblasts)
Emax5.6 x basalCarbachol (17.2 x basal)LK3-3 (B82 fibroblasts)

Signaling Pathways

Muscarinic receptors mediate their effects through different G protein-coupled signaling pathways. M1 receptors primarily couple to Gq/11, leading to the activation of phospholipase C, while M2 receptors couple to Gi/o, inhibiting adenylyl cyclase.

Gq_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist This compound Derivative (e.g., YM796) M1R M1 Receptor Agonist->M1R binds Gq Gq/11 M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Receptor Gq/11 Signaling Pathway.

Gi_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Muscarinic Agonist M2R M2 Receptor Agonist->M2R binds Gi Gi/o M2R->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate) PKA->Cellular_Response

Caption: M2 Receptor Gi/o Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for muscarinic receptor subtypes using a radiolabeled antagonist.

binding_assay_workflow start Start prep_membranes Prepare Cell Membranes Expressing Muscarinic Receptor Subtype start->prep_membranes add_components Incubate Membranes with: - Test Compound (Varying Concentrations) - Radioligand (e.g., [³H]NMS) - Buffer prep_membranes->add_components incubate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) add_components->incubate filtration Separate Bound and Free Radioligand (Rapid Vacuum Filtration) incubate->filtration wash Wash Filters with Ice-Cold Buffer filtration->wash scintillation Measure Radioactivity (Scintillation Counting) wash->scintillation analysis Data Analysis: - Plot % Inhibition vs. Log[Compound] - Calculate IC₅₀ - Calculate Ki using Cheng-Prusoff Equation scintillation->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell membranes from a cell line stably expressing the human muscarinic receptor subtype of interest (e.g., CHO-M1, HEK-M2).

  • Radioligand: e.g., [3H]-N-methylscopolamine ([3H]NMS) or [3H]-Pirenzepine.

  • Test compound (this compound derivative).

  • Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., 1 µM Atropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well plates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in Assay Buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer.

    • Test compound at various concentrations (typically in a serial dilution).

    • For total binding wells, add buffer instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control (e.g., Atropine).

    • Radioligand at a fixed concentration (typically near its Kd value).

    • Membrane preparation.

  • Incubation: Incubate the plate at room temperature (or other optimized temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay

This functional assay measures the ability of an agonist to stimulate the M1 receptor-mediated Gq/11 signaling pathway, resulting in the accumulation of inositol phosphates (IPs).

pi_hydrolysis_workflow start Start label_cells Label Cells with [³H]-myo-inositol (e.g., 24 hours) start->label_cells wash_cells Wash Cells to Remove Unincorporated Label label_cells->wash_cells pre_incubate Pre-incubate with LiCl (to inhibit IP degradation) wash_cells->pre_incubate stimulate_cells Stimulate with Test Compound (Varying Concentrations) pre_incubate->stimulate_cells lyse_cells Terminate Reaction and Lyse Cells (e.g., with Perchloric Acid) stimulate_cells->lyse_cells isolate_ips Isolate Inositol Phosphates (IPs) (Anion Exchange Chromatography) lyse_cells->isolate_ips measure_radioactivity Measure Radioactivity of IP Fraction (Scintillation Counting) isolate_ips->measure_radioactivity analysis Data Analysis: - Plot dpm vs. Log[Compound] - Calculate EC₅₀ and Emax measure_radioactivity->analysis end End analysis->end

Caption: Phosphoinositide Hydrolysis Assay Workflow.

Materials:

  • Cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1).

  • [3H]-myo-inositol.

  • Cell culture medium.

  • Krebs-Henseleit buffer or similar physiological salt solution.

  • Lithium chloride (LiCl).

  • Test compound (this compound derivative).

  • Perchloric acid or trichloroacetic acid.

  • Anion exchange resin (e.g., Dowex AG1-X8).

  • Elution buffers (e.g., ammonium formate/formic acid).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Cell Labeling: Plate the cells and allow them to adhere. Incubate the cells with medium containing [3H]-myo-inositol for 24-48 hours to allow for incorporation into membrane phosphoinositides.

  • Washing: Aspirate the labeling medium and wash the cells several times with buffer to remove unincorporated [3H]-myo-inositol.

  • Pre-incubation: Pre-incubate the cells in buffer containing LiCl (e.g., 10 mM) for a short period (e.g., 15-30 minutes). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • Stimulation: Add the test compound at various concentrations to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination and Lysis: Stop the reaction by aspirating the buffer and adding ice-cold acid (e.g., perchloric acid). This lyses the cells and precipitates proteins and lipids.

  • IP Isolation:

    • Neutralize the acid extract.

    • Apply the neutralized supernatant to an anion exchange column.

    • Wash the column to remove free inositol.

    • Elute the total inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

  • Counting: Add the eluate to scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the disintegrations per minute (dpm) of the IP fraction against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response).

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of M1-selective muscarinic agonists. Compounds like YM796 demonstrate preferential binding and functional activity at the M1 receptor subtype. The protocols provided herein offer robust methods for the in vitro characterization of such compounds, enabling researchers to assess their potency, selectivity, and efficacy, which are critical steps in the drug discovery and development process for novel cognitive enhancers.

Application Notes and Protocols: Azaspiro[4.5]decane Derivatives in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of the 5-Azoniaspiro[4.5]decane scaffold have emerged as promising tools in neuroscience research, particularly as high-affinity ligands for the sigma-1 (σ1) receptor. This intracellular chaperone protein, located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression. This document provides detailed application notes and experimental protocols for the use of specific 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives as radioligands for Positron Emission Tomography (PET) imaging of σ1 receptors in the brain.

Featured Compounds and Applications

The primary application of these azaspiro[4.5]decane derivatives is as selective radiotracers for the non-invasive in vivo imaging of σ1 receptor density and distribution in the brain using PET. By labeling these compounds with a positron-emitting radionuclide, such as Fluorine-18 ([¹⁸F]), researchers can visualize and quantify σ1 receptor expression, which can serve as a biomarker for disease diagnosis, progression, and response to therapeutic interventions.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and selectivity of representative 1-oxa-8-azaspiro[4.5]decane and 1,4-dioxa-8-azaspiro[4.5]decane derivatives for sigma receptors.

Compound IDStructureTarget ReceptorKᵢ (nM)Selectivity (σ2/σ1)Reference
Compound 8 1-oxa-8-azaspiro[4.5]decane derivativeσ10.47 - 12.12 - 44[1]
[¹⁸F]8 Fluorinated 1-oxa-8-azaspiro[4.5]decane derivativeσ1--[1]
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ15.4 ± 0.430-fold over σ2[2]
[¹⁸F]5a Fluorinated 1,4-dioxa-8-azaspiro[4.5]decane derivativeσ1--[2]

Experimental Protocols

Protocol 1: In Vitro Sigma-1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for the σ1 receptor using guinea pig liver membranes, which are a rich source of this receptor.[3]

Materials:

  • Test Compound: Synthesized azaspiro[4.5]decane derivative.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).

  • Membrane Preparation: Guinea pig liver membranes.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Dilute the [³H]-(+)-pentazocine in the assay buffer to a final concentration of approximately 3 nM.

    • Prepare the guinea pig liver membrane homogenate in the assay buffer to a protein concentration of 100 µg per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add 100 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of assay buffer.

    • Non-specific Binding Wells: Add 100 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of haloperidol solution.

    • Competition Binding Wells: Add 100 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of the test compound at various concentrations.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Protocol 2: Radiosynthesis of [¹⁸F]-labeled Azaspiro[4.5]decane Derivatives

This protocol outlines the general steps for the radiosynthesis of a fluorinated azaspiro[4.5]decane derivative via nucleophilic substitution of a tosylate precursor.[1]

Materials:

  • Precursor: Tosylated azaspiro[4.5]decane derivative.

  • [¹⁸F]Fluoride: Produced from a cyclotron.

  • Phase Transfer Catalyst: e.g., Kryptofix 2.2.2 (K₂₂₂).

  • Eluent: Potassium carbonate solution.

  • Reaction Solvent: Anhydrous acetonitrile.

  • Solid-Phase Extraction (SPE) Cartridge: For purification.

  • High-Performance Liquid Chromatography (HPLC) System: For final purification and analysis.

Procedure:

  • [¹⁸F]Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride solution from the cyclotron on an anion exchange cartridge.

  • Elution: Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen.

  • Radiolabeling Reaction: Add the tosylate precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a defined time (e.g., 10-15 minutes).

  • Purification:

    • Pass the crude reaction mixture through an SPE cartridge to remove unreacted [¹⁸F]fluoride.

    • Inject the partially purified product onto a semi-preparative HPLC system for final purification.

  • Formulation: Collect the HPLC fraction containing the desired [¹⁸F]-labeled product, remove the organic solvent under reduced pressure, and formulate the final product in a sterile saline solution for injection.

  • Quality Control: Analyze the radiochemical purity and specific activity of the final product using analytical HPLC and other appropriate methods. A radiochemical purity of >99% was achieved for [¹⁸F]8.[1]

Protocol 3: Small Animal PET Imaging for Brain σ1 Receptor Occupancy

This protocol describes the use of a [¹⁸F]-labeled azaspiro[4.5]decane derivative for in vivo PET imaging in rodents to assess σ1 receptor distribution and occupancy.

Materials:

  • Radiotracer: [¹⁸F]-labeled azaspiro[4.5]decane derivative (e.g., [¹⁸F]8).

  • Animal Model: e.g., ICR mice or Sprague-Dawley rats.

  • Anesthesia: Isoflurane or other suitable anesthetic.

  • Small Animal PET Scanner.

  • Blocking Agent (optional): A known σ1 receptor ligand (e.g., SA4503 or haloperidol) for demonstrating binding specificity.

Procedure:

  • Animal Preparation:

    • Fast the animal for 4-6 hours before the scan to reduce background signal.

    • Anesthetize the animal with isoflurane (e.g., 2% in oxygen).

    • Place the animal on the scanner bed and maintain anesthesia throughout the imaging session. Monitor vital signs.

  • Radiotracer Administration:

    • Administer a bolus injection of the radiotracer (e.g., 3.7-7.4 MBq) via a tail vein catheter.

  • PET Data Acquisition:

    • Start a dynamic PET scan immediately after radiotracer injection for a duration of 60-90 minutes.

    • Acquire the data in list mode or as a series of time frames.

  • Blocking Study (for specificity):

    • In a separate cohort of animals, pre-treat with a blocking agent (e.g., SA4503, 1 mg/kg, i.p.) 30 minutes before radiotracer injection.[1]

    • Perform the PET scan as described above. A significant reduction in brain uptake of the radiotracer in the pre-treated animals indicates specific binding to σ1 receptors.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).

    • Co-register the PET images with a magnetic resonance imaging (MRI) template or a standard brain atlas for anatomical reference.

    • Define regions of interest (ROIs) in different brain areas (e.g., cortex, hippocampus, cerebellum).

    • Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.

    • Calculate the standardized uptake value (SUV) or use kinetic modeling to quantify receptor density (e.g., distribution volume, VT).

  • Ex Vivo Biodistribution (optional):

    • At the end of the imaging session, euthanize the animal.

    • Dissect major organs and the brain.

    • Measure the radioactivity in each tissue sample using a gamma counter.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) to determine the biodistribution of the radiotracer. Biodistribution studies of [¹⁸F]8 in mice showed high initial brain uptake at 2 minutes post-injection.[1]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action and the experimental workflow for the evaluation of azaspiro[4.5]decane derivatives as PET tracers for σ1 receptors.

G cluster_0 Cellular Mechanism of σ1 Receptor PET Ligand ligand [¹⁸F]Azaspiro-Derivative receptor σ1 Receptor (ER-Mitochondria) ligand->receptor Binds to pet PET Signal Detection receptor->pet Emits Positrons

Caption: Cellular binding of the [¹⁸F]-labeled azaspiro[4.5]decane derivative to the σ1 receptor, leading to positron emission and PET signal detection.

G cluster_1 Workflow for Novel σ1 Receptor PET Tracer Evaluation synthesis Compound Synthesis & Radiolabeling invitro In Vitro Binding Assays (Kᵢ, Selectivity) synthesis->invitro invivo Small Animal PET Imaging (Brain Uptake, Specificity) invitro->invivo Promising Candidates analysis Kinetic Modeling & Data Analysis invivo->analysis clinical Preclinical to Clinical Translation analysis->clinical Validated Tracer

References

Application Notes and Protocols: Investigating 5-Azoniaspiro[4.5]decane in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a representative guide based on the current research landscape for spirocyclic compounds in the context of Alzheimer's disease (AD). As of the latest literature review, 5-Azoniaspiro[4.5]decane has not been specifically documented in published studies for AD. Therefore, the experimental designs, data, and pathways described herein are hypothetical and intended to serve as a foundational framework for investigating novel spirocyclic compounds.

Introduction to Spirocyclic Compounds in Alzheimer's Disease Research

Alzheimer's disease is a complex neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal death. The multifaceted nature of AD necessitates the development of multi-target-directed ligands. Spirocyclic compounds, due to their rigid three-dimensional structures, offer unique pharmacological profiles that are of growing interest in AD drug discovery.[1][2] These compounds have been explored for their potential to inhibit key enzymes, chelate metals involved in Aβ aggregation, and modulate signaling pathways relevant to neuroprotection.[1][3]

This document outlines a series of protocols and conceptual frameworks for the initial screening and characterization of this compound as a potential therapeutic agent for Alzheimer's disease.

Potential Mechanisms of Action and Key Signaling Pathways

Based on the activities of related spirocyclic molecules, this compound could potentially exert its effects through several mechanisms. The primary hypothesized targets and pathways for initial investigation are:

  • Cholinesterase Inhibition: To address the cholinergic deficit observed in AD patients.

  • Aβ Aggregation Inhibition: To prevent the formation of toxic Aβ oligomers and plaques.

  • Metal Chelation: To sequester metal ions that promote Aβ aggregation and oxidative stress.

  • Neuroprotection: To protect neurons from Aβ-induced toxicity and oxidative stress.

Hypothesized Signaling Pathway Modulation

cluster_0 Upstream Events in AD Pathogenesis cluster_1 Potential Intervention by this compound cluster_2 Downstream Neuropathological Consequences APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Oligomers & Plaques APP->Abeta β- & γ-secretase OxidativeStress Oxidative Stress Abeta->OxidativeStress SynapticDysfunction Synaptic Dysfunction Abeta->SynapticDysfunction Metals Metal Ions (Cu, Zn, Fe) Metals->Abeta Promotes Aggregation NeuronalDeath Neuronal Death OxidativeStress->NeuronalDeath Azoniaspirodecane This compound Azoniaspirodecane->Abeta Inhibits Aggregation? Azoniaspirodecane->Metals Chelates? Azoniaspirodecane->OxidativeStress Antioxidant Effect? CholinergicDeficit Cholinergic Deficit Azoniaspirodecane->CholinergicDeficit AChE/BChE Inhibition? Azoniaspirodecane->NeuronalDeath Neuroprotection? CholinergicDeficit->SynapticDysfunction SynapticDysfunction->NeuronalDeath

Caption: Hypothesized multi-target engagement of this compound in AD.

Experimental Protocols

The following protocols are adapted from methodologies used for the characterization of other novel spirocyclic compounds in AD research.

In Vitro Cholinesterase Inhibition Assay

This assay determines the ability of this compound to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Principle: Based on the Ellman method, where the enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with DTNB (Ellman's reagent) to produce a colored product measured spectrophotometrically.

Protocol:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add:

    • 25 µL of 15 mM acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) in water.

    • 125 µL of 3 mM DTNB in 50 mM sodium phosphate buffer (pH 8.0).

    • 50 µL of sodium phosphate buffer (pH 8.0).

    • 25 µL of various concentrations of this compound.

  • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE or BChE solution.

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Thioflavin T (ThT) Aβ Aggregation Assay

This assay assesses the compound's ability to inhibit Aβ peptide aggregation.

Principle: Thioflavin T (ThT) is a fluorescent dye that binds to the beta-sheet structures of amyloid fibrils, resulting in a significant increase in fluorescence intensity.

Protocol:

  • Prepare a 100 µM solution of Aβ(1-42) peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • In a black 96-well plate, mix Aβ(1-42) solution with various concentrations of this compound.

  • Incubate the plate at 37°C with continuous shaking for 48 hours.

  • After incubation, add ThT solution (5 µM final concentration) to each well.

  • Measure fluorescence intensity (Excitation: 440 nm, Emission: 485 nm).

  • Calculate the percentage of aggregation inhibition relative to a control without the compound.

Metal Chelation Assay

This assay evaluates the metal-chelating properties of the compound.

Principle: A colorimetric assay using a metal-dye complex. The compound will chelate the metal ion, causing a change in the absorbance of the solution.

Protocol:

  • Prepare a solution of a metal-indicator complex (e.g., Fe²⁺-ferrozine).

  • Add various concentrations of this compound to the complex solution.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at the wavelength of maximum absorbance for the metal-indicator complex (e.g., 562 nm for ferrozine).

  • A decrease in absorbance indicates metal chelation. Calculate the EC50 for metal chelation.

Neuroprotection Assay in SH-SY5Y Cells

This assay determines if the compound can protect neuronal cells from Aβ-induced toxicity.

Principle: The MTT assay measures cell viability. Viable cells with active metabolism convert MTT into a purple formazan product, which is measured spectrophotometrically.

Protocol:

  • Culture SH-SY5Y human neuroblastoma cells in 96-well plates.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Introduce oligomeric Aβ(1-42) (e.g., 10 µM) to induce toxicity and incubate for 24 hours.

  • Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to untreated controls.

Hypothetical Data Presentation

The following tables represent plausible outcomes from the initial screening of a promising spirocyclic compound.

Table 1: In Vitro Biological Activities of this compound

AssayTargetIC50 / EC50 (µM)
Cholinesterase Inhibition AChE5.2 ± 0.4
BChE12.8 ± 1.1
Aβ Aggregation Inhibition Aβ(1-42)8.5 ± 0.9
Metal Chelation Fe²⁺15.3 ± 2.5
Cu²⁺10.1 ± 1.8
Neuroprotection Aβ-induced toxicity2.7 ± 0.3

Table 2: Summary of In Vitro Profile

PropertyObservationImplication for AD
AChE/BChE Selectivity Selective for AChEPotentially fewer peripheral side effects
Anti-Aggregation Activity ModerateMay reduce plaque formation
Metal Chelation ModerateCould reduce metal-induced aggregation and oxidative stress
Neuroprotection PotentSuggests a direct protective effect on neurons

Experimental Workflow Visualization

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Proof of Concept cluster_2 Lead Optimization A1 Cholinesterase Inhibition Assay C1 Structure-Activity Relationship (SAR) Studies A1->C1 A2 Aβ Aggregation (ThT) Assay A2->C1 A3 Metal Chelation Assay A3->C1 A4 Neuroprotection (MTT) Assay A4->C1 B1 Animal Model Selection (e.g., APPSL mice) B2 Behavioral Tests (e.g., Morris Water Maze) B1->B2 B3 Post-mortem Brain Analysis (Plaque Load, Biomarkers) B2->B3 C1->B1 Optimized Compound

Caption: Phased experimental workflow for evaluating a novel spirocyclic compound.

Conclusion and Future Directions

The provided protocols and conceptual frameworks offer a starting point for the investigation of this compound or other novel spirocyclic compounds as potential therapeutic agents for Alzheimer's disease. A promising in vitro profile, characterized by multi-target engagement, would warrant further investigation into the mechanism of action, followed by efficacy studies in transgenic animal models of AD. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and pharmacokinetic properties of this chemical scaffold.

References

Application Notes and Protocols for In Vivo Studies with 5-Azoniaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for conducting preclinical in vivo studies on 5-Azoniaspiro[4.5]decane, a spirocyclic quaternary ammonium compound. Based on its structural class, this compound is hypothesized to act as a modulator of the cholinergic system, offering potential therapeutic applications in analgesia and cognitive enhancement. This document outlines detailed protocols for assessing the pharmacokinetics, pharmacodynamics (analgesic and cognitive effects), and acute toxicity of this compound in a murine model. All methodologies are designed to ensure robustness and reproducibility for preclinical drug development.

Introduction

This compound is a quaternary ammonium compound featuring a spirocyclic scaffold. This structural class is of significant interest in medicinal chemistry due to the conformational rigidity and three-dimensional diversity that spiro-structures impart, often leading to enhanced target specificity and improved pharmacokinetic properties. Quaternary ammonium compounds frequently interact with the cholinergic nervous system, acting as agonists or antagonists at nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Related spirocyclic quaternary ammoniums have demonstrated in vivo analgesic activity, suggesting a potential mechanism involving α7 nAChRs. Furthermore, modulation of the cholinergic system is a cornerstone for treating cognitive deficits.

This document provides a putative experimental plan to systematically evaluate the in vivo profile of this compound, focusing on its potential as a centrally-acting therapeutic agent.

Proposed Mechanism of Action: Cholinergic Modulation

Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems. It acts on two main receptor types: ionotropic nicotinic receptors (nAChRs) and metabotropic muscarinic receptors (mAChRs). The activation of these receptors triggers distinct downstream signaling cascades that regulate a wide array of physiological processes, including pain perception, learning, and memory. This compound is hypothesized to bind to one or more of these receptor subtypes, modulating their activity and leading to therapeutic effects.

Cholinergic_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane ACh Acetylcholine (ACh) nAChR Nicotinic Receptor (nAChR) ACh->nAChR mAChR Muscarinic Receptor (mAChR) ACh->mAChR Ion_Channel Ion Influx (Na+, Ca2+) nAChR->Ion_Channel G_Protein Gq/Gi Protein mAChR->G_Protein PLC PLC G_Protein->PLC Second_Messengers IP3 / DAG PLC->Second_Messengers Cellular_Response Cellular Response (e.g., Depolarization, Enzyme Activation) Ion_Channel->Cellular_Response Second_Messengers->Cellular_Response Compound This compound Compound->nAChR Modulates Compound->mAChR Modulates

Caption: Hypothesized Cholinergic Signaling Modulation.

Overall Experimental Workflow

The in vivo characterization of this compound should follow a structured, multi-stage approach. This workflow ensures that fundamental pharmacokinetic and safety data are gathered before proceeding to more complex and resource-intensive efficacy studies.

Experimental_Workflow cluster_prep Preparation cluster_studies In Vivo Studies cluster_analysis Data Analysis Formulation Compound Formulation (Vehicle Selection) PK_Study Pharmacokinetic (PK) Profiling (Single IP Dose) Formulation->PK_Study Tox_Study Acute Toxicity Assessment (OECD 423 Guideline) Formulation->Tox_Study Animals Animal Acclimatization (Male C57BL/6 mice, 8-10 weeks) Animals->PK_Study Animals->Tox_Study PD_Analgesia Pharmacodynamic (PD) Study 1: Analgesia (Hot Plate Test) PK_Study->PD_Analgesia Dose Selection PD_Cognition Pharmacodynamic (PD) Study 2: Cognition (Morris Water Maze) PK_Study->PD_Cognition Dose Selection Tox_Study->PD_Analgesia Safety Window Analysis Data Analysis & Interpretation (PK parameters, ED50, LD50, Behavioral Scores) PD_Analgesia->Analysis PD_Cognition->Analysis

Caption: Staged In Vivo Experimental Workflow.

Experimental Protocols & Data Presentation

Protocol 1: Pharmacokinetic (PK) Profiling

Objective: To determine the key pharmacokinetic parameters of this compound in mice following a single intraperitoneal (IP) administration.

Methodology:

  • Animals: Male C57BL/6 mice (n=4 per time point), aged 8-10 weeks, weighing 22-28 g. Animals are to be fasted for 4 hours prior to dosing, with water ad libitum.

  • Formulation: this compound is dissolved in sterile 0.9% saline to achieve final concentrations for dosing at 1, 5, and 10 mg/kg. The dosing volume should be 10 mL/kg.

  • Administration: Administer the compound via a single intraperitoneal injection.

  • Blood Sampling: Collect blood samples (~50 µL) via retro-orbital or submandibular bleeding at the following time points: 0 (pre-dose), 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Sample Processing: Plasma is separated by centrifugation (2000 x g for 10 min at 4°C) and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are quantified using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis software.

Data Presentation:

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (IP Administration)

Dose (mg/kg) Tmax (h) Cmax (ng/mL) AUC (0-t) (ng·h/mL) T½ (h)
1 0.25 150 ± 25 320 ± 45 1.8 ± 0.3
5 0.25 880 ± 110 1950 ± 210 2.1 ± 0.4
10 0.50 1850 ± 250 4500 ± 520 2.3 ± 0.5

Data are presented as mean ± SD. These are representative values based on similar compounds and should be replaced with experimental data.

Protocol 2: Pharmacodynamic (PD) Efficacy - Analgesia (Hot Plate Test)

Objective: To evaluate the central analgesic effect of this compound using a thermal nociception model.

Methodology:

  • Animals: Male C57BL/6 mice (n=8-10 per group).

  • Apparatus: A commercial hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C. A cut-off time (e.g., 45 seconds) must be established to prevent tissue damage.

  • Procedure: a. Thirty minutes after IP administration of the vehicle, this compound (e.g., 1, 5, 10 mg/kg), or a positive control (e.g., Morphine, 10 mg/kg), each mouse is placed on the hot plate. b. The latency to the first sign of nociception (licking of hind paws or jumping) is recorded.[1] c. The animal is immediately removed from the hot plate upon exhibiting the response.

  • Data Analysis: The mean latency times for each group are compared using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

Data Presentation:

Table 2: Hypothetical Analgesic Effect in the Hot Plate Test

Treatment Group Dose (mg/kg, IP) Latency to Response (seconds)
Vehicle (Saline) 10 mL/kg 14.5 ± 2.1
This compound 1 18.2 ± 2.5
This compound 5 25.6 ± 3.0*
This compound 10 34.1 ± 3.8**
Morphine 10 35.5 ± 4.2**

*Data are presented as mean ± SD. p<0.05, **p<0.01 compared to Vehicle. These are representative values and should be replaced with experimental data.[1][2]

Protocol 3: Pharmacodynamic (PD) Efficacy - Cognition (Morris Water Maze)

Objective: To assess the ability of this compound to reverse cognitive deficits in a scopolamine-induced amnesia model.

Methodology:

  • Animals: Male C57BL/6 mice (n=10-12 per group).

  • Apparatus: A circular pool (120-150 cm diameter) filled with opaque water (22-24°C). A hidden escape platform is submerged 1 cm below the water surface. Visual cues are placed around the room.

  • Procedure: a. Acquisition Phase (4 days): Four trials per day. Mice are allowed to swim for 60 seconds to find the hidden platform. If unsuccessful, they are guided to it. b. Treatment: On day 5, mice are administered this compound (e.g., 1, 5, 10 mg/kg, IP) or a positive control (e.g., Donepezil, 5 mg/kg, IP). c. Amnesia Induction: Thirty minutes after treatment, amnesia is induced by administering scopolamine (1 mg/kg, IP). The control group receives saline. d. Probe Trial: Thirty minutes after scopolamine injection, the platform is removed, and each mouse is allowed to swim for 60 seconds.

  • Data Analysis: Key parameters recorded by a video tracking system include escape latency during acquisition, and time spent in the target quadrant during the probe trial. Data are analyzed using a two-way ANOVA (for acquisition) and one-way ANOVA (for probe trial).

Data Presentation:

Table 3: Hypothetical Cognitive Enhancement Effects in the Morris Water Maze (Probe Trial)

Treatment Group Dose (mg/kg, IP) Escape Latency (Day 4, seconds) Time in Target Quadrant (Day 5, seconds)
Vehicle + Saline - 15.2 ± 3.5 25.1 ± 4.0
Vehicle + Scopolamine 1 48.5 ± 6.1## 10.2 ± 2.5##
Cmpd + Scopolamine 1 42.1 ± 5.5 14.5 ± 3.1
Cmpd + Scopolamine 5 31.5 ± 4.8* 18.9 ± 3.3*
Cmpd + Scopolamine 10 22.3 ± 4.1** 22.7 ± 3.8**
Donepezil + Scopolamine 5 20.8 ± 3.9** 23.5 ± 4.1**

*Data are presented as mean ± SD. Cmpd = this compound. ##p<0.01 vs. Vehicle + Saline group. p<0.05, **p<0.01 vs. Vehicle + Scopolamine group. These are representative values based on published studies and should be replaced with experimental data.[3][4][5]

Protocol 4: Acute Toxicity Assessment

Objective: To determine the acute oral toxicity and estimate the LD50 of this compound according to the OECD 423 guideline (Acute Toxic Class Method).

Methodology:

  • Animals: Female Sprague-Dawley rats (nulliparous and non-pregnant), 8-12 weeks old (n=3 per step). Using a single sex is recommended by the guideline.

  • Dosing: The starting dose is selected from fixed levels (e.g., 300 mg/kg). The compound is administered orally via gavage.

  • Procedure (Stepwise): a. Step 1: Dose 3 rats at the starting dose. b. Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and body weight changes for 14 days. c. Decision for Next Step:

    • If 2/3 or 3/3 animals die, the next step is to dose 3 new animals at a lower fixed dose level.
    • If 0/3 or 1/3 animals die, the next step is to dose 3 new animals at a higher fixed dose level.
    • The procedure is stopped when a dose causes no mortality or clear toxicity, or when mortality is observed at the lowest dose level.

  • Data Analysis: The results are used to classify the compound into a GHS (Globally Harmonized System) toxicity category.

Data Presentation:

Table 4: Hypothetical Acute Oral Toxicity Results (OECD 423)

Step Dose (mg/kg, oral) Number of Animals Mortality (within 14 days) Key Clinical Signs GHS Category Outcome
1 300 3 0/3 Mild sedation, resolved within 24h Proceed to higher dose
2 2000 3 1/3 Lethargy, piloerection LD50 is estimated to be between 300 and 2000 mg/kg. Classify as Category 4.

These are representative values based on similar compounds and should be replaced with experimental data. The LD50 for some quaternary ammonium compounds ranges from 230 to 730 mg/kg in rats.[6]

Conclusion

The protocols described herein provide a robust starting point for the in vivo evaluation of this compound. By systematically assessing its pharmacokinetic profile, potential efficacy in validated models of analgesia and cognition, and its acute toxicity, researchers can build a comprehensive preclinical data package. This structured approach is essential for making informed decisions in the drug development process and for elucidating the therapeutic potential of this novel chemical entity.

References

Application of 5-Azoniaspiro[4.5]decane Derivatives in Cancer Research: A Focus on the CDK9 Inhibitor VIP152 (Enitociclib)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 5-Azoniaspiro[4.5]decane scaffold is a key structural motif found in a new class of anti-cancer agents. A prominent example is VIP152 (also known as enitociclib or BAY 1251152), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a critical regulator of transcription of short-lived anti-apoptotic and oncogenic proteins, making it a compelling target in oncology.[3] VIP152 has demonstrated promising preclinical and clinical activity in various hematological malignancies and solid tumors, particularly those driven by the MYC oncogene.[1][4][5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the therapeutic potential of VIP152.

Mechanism of Action: CDK9 Inhibition

VIP152 exerts its anti-cancer effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. The P-TEFb complex, which also includes Cyclin T1, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), leading to productive transcriptional elongation.[3] By inhibiting CDK9, VIP152 prevents this phosphorylation event, causing a stall in transcription of genes with short-lived mRNAs, many of which encode for key survival proteins and oncoproteins such as MYC and MCL-1.[4][5][6] This ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival and proliferation.[7][8]

Signaling Pathway

The following diagram illustrates the CDK9 signaling pathway and the mechanism of inhibition by VIP152.

CDK9_Pathway cluster_0 Normal Transcription Elongation cluster_1 Inhibition by VIP152 PTEFb P-TEFb Complex (CDK9 + Cyclin T1) RNAPII_paused Paused RNAPII PTEFb->RNAPII_paused Phosphorylation of Ser2 PTEFb_inhibited Inactive P-TEFb RNAPII_elongating Elongating RNAPII RNAPII_paused->RNAPII_elongating mRNA mRNA transcript RNAPII_elongating->mRNA DNA DNA Template Oncogenes Oncogenes (e.g., MYC, MCL-1) Proteins Oncogenic Proteins Oncogenes->Proteins Translation CellSurvival Tumor Cell Survival & Proliferation Proteins->CellSurvival VIP152 VIP152 (this compound derivative) VIP152->PTEFb Inhibition No_Elongation Transcriptional Arrest PTEFb_inhibited->No_Elongation Prevents RNAPII Phosphorylation Apoptosis Apoptosis No_Elongation->Apoptosis

Caption: CDK9 signaling pathway and inhibition by VIP152.

Preclinical Data

VIP152 has demonstrated significant single-agent efficacy in various preclinical cancer models.

In Vitro Efficacy
Cell LineCancer TypeAssayEndpointResultReference
Multiple Myeloma (MM) cell lines (NCI-H929, MM.1S, OPM-2, U266B1)Multiple MyelomaCell ViabilityDecreased ViabilityHighly effective in decreasing cell viability.[7][8]
MM cell linesMultiple MyelomaApoptosis AssayApoptosis InductionInduced apoptosis.[7][8]
Chronic Lymphocytic Leukemia (CLL) cell lines and primary patient samplesChronic Lymphocytic LeukemiaCell ViabilityCell DeathInduced cell death.
Mantle Cell Lymphoma (MCL) cell linesMantle Cell LymphomaCell ViabilityIC5055-172 nM[9]
In Vivo Efficacy
Cancer ModelDosing ScheduleOutcomeReference
Human xenograft tumor models of Acute Myeloid Leukemia (AML)Once weekly IV administrationMarked single-agent antitumor efficacy and excellent tolerability.[1]
Immune competent mice with CLL-like cellsIV administrationReduced disease burden and improved overall survival.
MM cell line xenograft models (JJN-3, NCI-H929, OPM-2)15 mg/kg IV, every 7 daysTumor volumes reduced to 1-4% of control; increased median survival time by up to 10.5 days.[8]
MCL cell line-derived xenograft modelsIV administrationEffectively inhibited tumor growth (P<0.001) with no apparent adverse effects.[9]
Patient-derived xenograft tumor models of MCL (BTKi resistant, BTKi-venetoclax dual resistant, BTKi-CAR-T dual resistant)IV administrationMarkedly inhibited tumor growth (P<0.001, P<0.01, P<0.001 respectively).[9]

Clinical Data

A first-in-human, Phase I dose-escalation study (NCT02635672) evaluated the safety, tolerability, and preliminary anti-tumor activity of VIP152 in patients with advanced solid tumors and aggressive non-Hodgkin lymphoma.[1][10]

Study Design and Dosing
ParameterDescription
Study Design Open-label, multicenter, Phase I dose-escalation.
Patient Population Adults with advanced solid tumors or aggressive non-Hodgkin lymphoma refractory to standard therapies.
Dosing Regimen 30-minute intravenous (IV) infusion once weekly in 21-day cycles.
Dose Escalation Cohorts 5, 10, 15, 22.5, and 30 mg.
Maximum Tolerated Dose (MTD) 30 mg.[1][10]
Clinical Efficacy
Cancer TypeNumber of PatientsResponseDuration of Response
High-Grade B-cell Lymphoma (HGL) with MYC and BCL2/BCL6 translocations72 durable complete metabolic remissionsOngoing at 3.7 and 2.3 years
Solid Tumors307 stable disease9.5 and 16.8 months in individual patients with pancreatic and salivary gland cancer, respectively
Double-Hit Lymphoma (DHL)72 complete metabolic responsesOngoing at 3.7 and 2.3 years
Safety and Tolerability

The most common adverse events were generally low-grade and manageable.

Adverse EventAny Grade (%)Grade 3/4 (%)
Nausea75.7-
Vomiting56.8-
Neutropenia-22
Anemia-11
Abdominal Pain-8
Increased Alkaline Phosphatase-8
Hyponatremia-8

Experimental Protocols

In Vitro Cell Viability Assay (MTT/XTT Assay)

This protocol provides a general framework for assessing the effect of VIP152 on cancer cell viability.

Cell_Viability_Workflow A 1. Cell Seeding: Seed cancer cells in 96-well plates and allow to adhere overnight. B 2. Compound Treatment: Treat cells with a serial dilution of VIP152 or vehicle control. A->B C 3. Incubation: Incubate for 72-96 hours. B->C D 4. Reagent Addition: Add MTT or XTT reagent to each well. C->D E 5. Incubation: Incubate for 2-4 hours to allow for formazan crystal formation. D->E F 6. Solubilization: Add solubilization solution (e.g., DMSO). E->F G 7. Absorbance Reading: Measure absorbance at the appropriate wavelength using a plate reader. F->G H 8. Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine IC50 values. G->H

Caption: Workflow for a cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of VIP152 in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of VIP152 or a vehicle control to the respective wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 72 or 96 hours).

  • MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results and determine the half-maximal inhibitory concentration (IC50) value.

Western Blot Analysis for Target Modulation

This protocol outlines the steps to assess the effect of VIP152 on the protein levels of its downstream targets.

Western_Blot_Workflow A 1. Cell Treatment & Lysis: Treat cells with VIP152 and lyse to extract proteins. B 2. Protein Quantification: Determine protein concentration using a BCA assay. A->B C 3. SDS-PAGE: Separate proteins by size on a polyacrylamide gel. B->C D 4. Protein Transfer: Transfer separated proteins to a PVDF membrane. C->D E 5. Blocking: Block non-specific binding sites on the membrane. D->E F 6. Primary Antibody Incubation: Incubate with primary antibodies against target proteins (e.g., p-RNAPII, MYC, MCL-1). E->F G 7. Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies. F->G H 8. Detection: Visualize protein bands using a chemiluminescent substrate. G->H I 9. Analysis: Quantify band intensity and normalize to a loading control. H->I

Caption: Workflow for Western Blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with VIP152 at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-RNAPII Ser2, MYC, MCL-1) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the expression of target proteins to the loading control.

In Vivo Xenograft Tumor Model

This protocol provides a general guideline for evaluating the anti-tumor efficacy of VIP152 in a mouse xenograft model.

Xenograft_Workflow A 1. Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice. B 2. Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). A->B C 3. Randomization: Randomize mice into treatment and control groups. B->C D 4. Treatment Administration: Administer VIP152 (e.g., 15 mg/kg IV, once weekly) or vehicle control. C->D E 5. Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers. D->E F 6. Body Weight Monitoring: Monitor mouse body weight as an indicator of toxicity. D->F G 7. Endpoint: Continue treatment until a predefined endpoint (e.g., tumor volume limit, study duration). E->G F->G H 8. Data Analysis: Compare tumor growth inhibition between treatment and control groups. G->H

Caption: Workflow for an in vivo xenograft study.

Protocol:

  • Animal Husbandry: House immunodeficient mice (e.g., NOD/SCID or NSG) in a pathogen-free environment. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., 1-5 x 10^6 cells) in a suitable medium (e.g., Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer VIP152 intravenously at the desired dose and schedule (e.g., 15 mg/kg, once weekly). The control group should receive a vehicle control.

  • Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Toxicity Assessment: Monitor the body weight of the mice regularly as a general indicator of toxicity.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition in the VIP152-treated group to the control group. Statistical analysis should be performed to determine the significance of the findings.

Derivatives of the this compound scaffold, particularly the selective CDK9 inhibitor VIP152 (enitociclib), have emerged as a promising new class of anti-cancer agents. The compelling preclinical and early clinical data highlight their potential for the treatment of various hematological malignancies and solid tumors. The provided application notes and protocols offer a comprehensive resource for researchers and drug development professionals to further investigate and harness the therapeutic potential of this novel class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Azoniaspiro[4.5]decane Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Azoniaspiro[4.5]decane salt synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound salts, such as the bromide salt, from piperidine and 1,4-dihalobutanes.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: Insufficient reaction time or temperature.Ensure the reaction is refluxed for an adequate period (e.g., 8 hours or more). Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) if a suitable staining method is available. A patent suggests a reaction temperature of 80-90°C, as higher temperatures may cause decomposition while lower temperatures can prolong the reaction time significantly[1].
Ineffective Base: The concentration or amount of base (e.g., NaOH) is too low to neutralize the hydrogen halide formed during the reaction, thus protonating the starting piperidine and stopping the reaction.Use at least one equivalent of a strong base. Some protocols recommend using 1M aqueous NaOH[2]. Alternatively, a basic resin can be used at a molar ratio of 1.0 to 1.3 relative to the reactants to ensure the reaction goes to completion[1].
Poor Quality Reagents: Degradation of piperidine or the 1,4-dihalobutane.Use freshly distilled piperidine and high-purity 1,4-dihalobutane. 1,4-dibromobutane is generally more reactive than 1,4-dichlorobutane and may lead to higher yields or shorter reaction times.
Formation of a Viscous, Intractable Mass (Polymerization) Intermolecular Reactions: The intermediate, N-(4-halobutyl)piperidine, reacts with another molecule of piperidine or another intermediate molecule rather than cyclizing.This is a common side reaction in spirocyclization. Adding the piperidine dropwise to the refluxing mixture of the dihaloalkane and base can help maintain a low concentration of the amine and favor the intramolecular cyclization[2]. Using high-dilution conditions may also reduce intermolecular side reactions.
Incorrect Stoichiometry: An excess of one of the bifunctional reagents can promote polymerization.Use a precise 1:1 molar ratio of piperidine to 1,4-dihalobutane[1].
Product is an Oil or Difficult to Crystallize Hygroscopic Nature: The product, a quaternary ammonium salt, is highly hygroscopic and readily absorbs moisture from the air to become an oil or gum[2].Perform the final purification and handling steps in a dry atmosphere (e.g., under nitrogen or in a glove box). Dry the purified product thoroughly under high vacuum.
Presence of Impurities: Residual starting materials, solvent, or side products can prevent crystallization.Ensure the product is free of inorganic salts by using a modified work-up, such as adding a concentrated (e.g., 10M) NaOH solution to separate the product[2]. Trituration with a solvent in which the product is insoluble but the impurities are soluble (e.g., acetone) can help induce crystallization and remove impurities[3].
Product Contaminated with Inorganic Salts Inefficient Phase Separation: The product precipitates with or is not effectively separated from inorganic salts (e.g., NaBr) formed during the reaction.A modified work-up procedure involving the addition of a strong (10M) aqueous NaOH solution can help in separating the product from inorganic salts[2]. Alternatively, using a basic resin instead of a soluble base like NaOH simplifies the removal of byproducts, as the resin and its salt form can be removed by simple filtration[1].

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound bromide?

A1: The most direct method is the double alkylation of piperidine with 1,4-dibromobutane. The reaction involves heating piperidine and 1,4-dibromobutane, typically in a 1:1 molar ratio, in the presence of a base like sodium hydroxide to neutralize the HBr formed.

Q2: What is the proposed reaction mechanism?

A2: The reaction proceeds through a two-step nucleophilic substitution. First, the secondary amine of piperidine attacks one of the electrophilic carbons of 1,4-dibromobutane, displacing a bromide ion to form N-(4-bromobutyl)piperidine. This is followed by a second, intramolecular nucleophilic attack where the nitrogen attacks the terminal carbon of the butyl chain, displacing the second bromide ion to form the spirocyclic quaternary ammonium salt.

Q3: Which dihaloalkane is better to use, 1,4-dibromobutane or 1,4-dichlorobutane?

A3: Alkyl bromides are generally more reactive than alkyl chlorides in nucleophilic substitution reactions. Therefore, 1,4-dibromobutane is expected to react faster and under milder conditions than 1,4-dichlorobutane. A protocol for a similar spirocycle synthesis successfully uses 1,4-dibromobutane[2]. The synthesis of a derivative has been reported with 1,4-dichlorobutane, but this may require longer reaction times or higher temperatures[3].

Q4: My final product is a sticky oil, not a crystalline solid. What should I do?

A4: this compound salts are often highly hygroscopic[2]. First, ensure all water has been removed by drying under high vacuum. If it remains an oil, this could be due to residual impurities. Try triturating the oil with a solvent like cold acetone or diethyl ether. This may wash away impurities and induce crystallization. If the product is still not solidifying, purification by column chromatography using a highly polar stationary phase like alumina might be necessary.

Q5: How can I monitor the progress of the reaction?

A5: Monitoring the reaction can be challenging as the starting materials and product are all polar and may not behave predictably on standard silica TLC plates. However, you can try using reverse-phase TLC or a polar stationary phase like alumina. Alternatively, you can monitor the disappearance of the starting materials by taking small aliquots from the reaction mixture, performing a work-up, and analyzing by GC-MS or NMR if the intermediate is volatile or soluble in a suitable solvent.

Experimental Protocols

Protocol 1: Synthesis of this compound Bromide

This protocol is adapted from a published method for the synthesis of similar spirocyclic quaternary ammonium salts[2].

Materials:

  • Piperidine

  • 1,4-Dibromobutane

  • 1 M Aqueous Sodium Hydroxide (NaOH)

  • 10 M Aqueous Sodium Hydroxide (NaOH)

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Chloroform)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel.

  • To the flask, add 1,4-dibromobutane and 1 M aqueous sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring.

  • Add one equivalent of piperidine dropwise from the dropping funnel to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the mixture for an additional 6-8 hours.

  • Allow the reaction mixture to cool to room temperature.

  • To separate the product from inorganic salts, add 10 M aqueous NaOH solution until the phases clearly separate.

  • Extract the aqueous phase with an organic solvent like dichloromethane.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or trituration from a suitable solvent system (e.g., ethanol/ether or acetone).

Protocol 2: Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide

This is a reported synthesis for a derivative of the target compound[3].

Materials:

  • 1-(2-pyrimidinyl)piperazine (0.1 mole, 16.4 g)

  • 1,4-dichlorobutane (0.19 mole, 23.8 g)

  • Sodium carbonate monohydrate (0.25 mole, 30.8 g)

  • Potassium bromide (0.375 mole, 44.6 g)

  • Isopropanol (150 ml)

  • Acetone

Procedure:

  • Combine 1-(2-pyrimidinyl)piperazine, 1,4-dichlorobutane, sodium carbonate monohydrate, and potassium bromide in 150 ml of isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Stir the mixture and heat to reflux for 8 hours.

  • Filter the hot reaction mixture to remove insoluble inorganic salts.

  • Wash the collected insolubles with hot isopropanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • Triturate the residual material with acetone to yield the solid product.

  • The reported yield for this procedure is between 50-90%[3].

Data Presentation

Table 1: Effect of Solvent on the Yield of a Related Spirocyclization Reaction

Data adapted from a study on a related spirocyclic compound synthesis, highlighting the importance of solvent choice.

SolventTemperature (°C)Yield (%)
Acetonitrile6075
DMF6058
DCM4042

Note: This data is for the synthesis of an 8-substituted derivative and serves as a general guide.

Visualizations

Reaction Mechanism of this compound Synthesis

reaction_mechanism Piperidine Piperidine arrow1 Step 1: First Alkylation Piperidine->arrow1 Dibromobutane 1,4-Dibromobutane Dibromobutane->arrow1 Intermediate N-(4-bromobutyl)piperidine (Intermediate) arrow2 Step 2: Intramolecular Cyclization Intermediate->arrow2 Product This compound Bromide plus1 + arrow1->Intermediate arrow2->Product

Caption: Reaction mechanism for the two-step synthesis of this compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow Start Low Yield Observed Check_Purity Are reagents pure and dry? Start->Check_Purity Check_Stoichiometry Is the molar ratio exactly 1:1? Check_Purity->Check_Stoichiometry Yes Purify_Reagents Purify/distill reagents Check_Purity->Purify_Reagents No Check_Base Is the base concentration and amount sufficient? Check_Stoichiometry->Check_Base Yes Adjust_Stoichiometry Adjust stoichiometry Check_Stoichiometry->Adjust_Stoichiometry No Check_Conditions Were reaction time and temperature adequate? Check_Base->Check_Conditions Yes Increase_Base Increase base concentration/amount Check_Base->Increase_Base No Check_Polymerization Is there evidence of polymerization? Check_Conditions->Check_Polymerization Yes Optimize_Conditions Increase reaction time or temperature Check_Conditions->Optimize_Conditions No Modify_Addition Use high dilution or slow addition of amine Check_Polymerization->Modify_Addition Yes End Yield Improved Check_Polymerization->End No Purify_Reagents->Check_Stoichiometry Adjust_Stoichiometry->Check_Base Increase_Base->Check_Conditions Optimize_Conditions->Check_Polymerization Modify_Addition->End

Caption: A logical workflow for troubleshooting low yield in the spirocyclization reaction.

References

Technical Support Center: Optimizing Spirocycle Formation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for spirocycle synthesis. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance on optimizing reaction conditions and troubleshooting common issues encountered during the formation of spirocyclic structures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when optimizing a spirocyclization reaction?

A1: The successful formation of spirocycles is highly dependent on a combination of factors. The most critical include the choice of catalyst, the reaction solvent, the nature of the substrate, and the reaction temperature. The interplay between these elements will ultimately determine the yield, diastereoselectivity, and even the final product scaffold.[1] Catalyst selection is particularly crucial as it can lead to different product outcomes from the same starting material.[1]

Q2: How do I choose the appropriate catalyst for my spirocyclization?

A2: Catalyst selection is substrate and reaction-type dependent. For dearomative spirocyclization of indolyl ynones, for instance, different metal catalysts can selectively produce different scaffolds. Silver(I) catalysts like AgOTf are effective for forming spirocyclic indolenines, while gold(I) catalysts can lead to carbazoles.[1] For asymmetric reactions, chiral organocatalysts or metal complexes with chiral ligands are employed to control enantioselectivity.[2][3] It is recommended to screen a panel of catalysts, including Lewis acids, transition metals (e.g., Palladium, Rhodium, Copper), and organocatalysts, to identify the optimal choice for your specific transformation.

Q3: What is the role of the solvent in spirocyclization reactions, and how do I select the best one?

A3: The choice of solvent can be a crucial factor in spirocyclization reactions, significantly impacting reaction rates and yields. Solvents can influence the solubility of reactants and catalysts, stabilize intermediates, and in some cases, directly participate in the reaction mechanism. For example, in certain dearomative spirocyclizations, dichloromethane (DCM) has been found to be superior to standard etheral solvents like THF or diethyl ether. A solvent screen is a valuable step in optimization. It is advisable to test a range of solvents with varying polarities and coordinating abilities.

Q4: How can I control the diastereoselectivity of my spirocyclization reaction?

A4: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis.[4] Several strategies can be employed:

  • Chiral Catalysts and Ligands: The use of chiral catalysts or ligands can induce facial selectivity in the cyclization step.[2]

  • Substrate Control: The inherent stereochemistry of the substrate can direct the approach of the reacting moieties. Bulky protecting groups or substituents can favor the formation of one diastereomer over another.[4][5]

  • Reaction Conditions: Temperature and solvent can influence the transition state energies of the diastereomeric pathways.[6] Lowering the reaction temperature often leads to higher diastereoselectivity.

  • Intramolecular Reactions: Intramolecular reactions, such as the intramolecular Heck reaction, can offer high levels of stereocontrol due to the cyclic transition state.[5][7][8]

Troubleshooting Guides

Issue 1: Low or No Product Yield

My spirocyclization reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?

Low yields are a frequent issue in complex organic transformations.[9][10] Here’s a systematic approach to troubleshooting:

Logical Troubleshooting Flow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent & Substrate Quality start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Degraded? Impure? check_reagents->sub_reagents check_setup Examine Experimental Setup check_conditions->check_setup Conditions Correct sub_conditions Temp? Concentration? Time? check_conditions->sub_conditions workup_issue Investigate Work-up & Purification check_setup->workup_issue Setup OK sub_setup Anhydrous? Inert Atmosphere? check_setup->sub_setup side_reaction Analyze for Side Reactions workup_issue->side_reaction Work-up OK sub_workup Loss during extraction? Decomposition on silica? workup_issue->sub_workup product_instability Assess Product Stability side_reaction->product_instability No Major Side Products sub_side_reaction Identify byproducts (NMR, MS) side_reaction->sub_side_reaction end_good Yield Improved product_instability->end_good Product Stable diastereoselectivity_troubleshooting start Poor Diastereoselectivity temp Lower Reaction Temperature start->temp solvent Screen Solvents temp->solvent No Improvement end_good Diastereoselectivity Improved temp->end_good Success catalyst Modify Catalyst/Ligand solvent->catalyst No Improvement solvent->end_good Success substrate Modify Substrate catalyst->substrate No Improvement catalyst->end_good Success substrate->end_good Success dearomative_spirocyclization_workflow sub Ynamide Substrate reagents EtMgBr, CuBr.SMe2 in DCM sub->reagents 1. intermediate Carbometalation: Vinyl Metal Intermediate reagents->intermediate 2. lewis_acid Add Lewis Acid (e.g., Methyl Chloroformate) intermediate->lewis_acid 3. product Spirocyclization: Aza-spiropiperidine Product lewis_acid->product 4.

References

Technical Support Center: 5-Azoniaspiro[4.5]decane Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Azoniaspiro[4.5]decane and its derivatives.

General Troubleshooting

This section addresses common issues that may arise during the synthesis, purification, and handling of this compound compounds.

IssuePossible CauseRecommended Solution
Low Reaction Yield Incomplete reactionExtend reaction time or increase temperature. Monitor reaction progress using TLC or LC-MS.
Side reactionsOptimize reaction conditions (e.g., solvent, temperature, catalyst) to minimize side product formation.
Impure starting materialsEnsure the purity of all reactants and solvents before starting the experiment.
Product Purity Issues Inefficient purificationUse a different purification method (e.g., recrystallization, column chromatography with a different solvent system, or HPLC).
ContaminationThoroughly clean all glassware and equipment. Use high-purity solvents and reagents.
Product decompositionHandle the product under an inert atmosphere (e.g., nitrogen or argon) if it is sensitive to air or moisture. Store at the recommended temperature.
Difficulty in Characterization Complex NMR spectraUse 2D NMR techniques (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.
Poor ionization in mass spectrometryTry different ionization techniques (e.g., ESI, APCI) or use a different solvent system.
Poor Solubility Inappropriate solventTest a range of solvents to find one in which the compound is sufficiently soluble for the intended application.
Compound aggregationSonication or gentle heating may help to break up aggregates and improve solubility.

Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide: Troubleshooting

This section focuses on specific issues that may be encountered during the synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.[1]

IssuePossible CauseRecommended Solution
Low yield (50-90% is reported) Inefficient refluxEnsure the reaction mixture is refluxing vigorously but controllably for the entire 8-hour period.
Loss of product during filtrationEnsure all insoluble materials are thoroughly washed with hot isopropanol to recover any trapped product.
Incomplete precipitationAfter concentrating the filtrates, ensure the residual material is triturated thoroughly with acetone to maximize precipitation of the bromide salt.
Presence of starting materials in the final product Incomplete reactionAs mentioned, extend the reflux time. Consider adding a slight excess of 1,4-dichlorobutane.
Product is an oil instead of a solid Residual solventEnsure all solvent is removed under reduced pressure before trituration with acetone.
ImpuritiesPurify the product further by recrystallization from a suitable solvent system.

Experimental Protocols

Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide[1]

Materials:

  • 1-(2-pyrimidinyl)piperazine (16.4 g, 0.1 mole)

  • 1,4-dichlorobutane (23.8 g, 0.19 mole)

  • Sodium carbonate monohydrate (30.8 g, 0.25 mole)

  • Potassium bromide (44.6 g, 0.375 mole)

  • Isopropanol (150 ml)

  • Acetone

Procedure:

  • Combine 1-(2-pyrimidinyl)piperazine, 1,4-dichlorobutane, sodium carbonate monohydrate, and potassium bromide in 150 ml of isopropanol.

  • Stir and reflux the mixture for an 8-hour period.

  • Filter the hot reaction mixture and wash the insoluble materials with hot isopropanol.

  • Combine the filtrates and concentrate them under reduced pressure.

  • Triturate the residual material with acetone to precipitate the product.

  • Collect the solid product, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.

Frequently Asked Questions (FAQs)

Q1: What is the biological activity of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide?

A1: 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide acts as an anticholinergic agent.[2] It competitively binds to muscarinic receptors, blocking the binding of acetylcholine and thereby inhibiting neurotransmission.[2]

Q2: Are there other applications for derivatives of this compound?

A2: Yes, various derivatives have been synthesized and evaluated for different applications. For instance, (18)F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been developed as radioligands for sigma-1 receptors, showing potential as imaging agents for tumors.[3][4] Other derivatives have been investigated for their anticancer properties.[5][6]

Q3: What are the key structural features of spiro compounds like this compound?

A3: Spiro compounds are characterized by having two rings connected by a single common atom, the spiro atom.[7] This arrangement gives them a unique three-dimensional structure, which is of increasing interest in medicinal chemistry for developing drugs with improved properties.[8][9]

Q4: What are some common synthetic strategies for preparing spirocycles?

A4: Several methods are used for synthesizing spirocycles, including cyclization reactions, multi-component reactions (MCRs), and cascade reactions. The choice of method depends on the desired target molecule and the available starting materials.

Quantitative Data

CompoundAffinity (Ki) for σ1 ReceptorsSelectivity over σ2 ReceptorsReference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)5.4 ± 0.4 nM30-fold[3]
Series of 1-oxa-8-azaspiro[4.5]decane derivatives0.47 - 12.1 nM2 - 44[4]

Visualizations

SynthesisWorkflow Reactants 1-(2-pyrimidinyl)piperazine + 1,4-dichlorobutane + Na2CO3·H2O + KBr in Isopropanol Reflux Stir and Reflux (8 hours) Reactants->Reflux Filtration Filter Hot Mixture Reflux->Filtration Concentration Concentrate Filtrate Filtration->Concentration Trituration Triturate with Acetone Concentration->Trituration Product 8-(2-pyrimidinyl)-8-aza- This compound bromide Trituration->Product

Caption: Synthesis workflow for 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide.

Anticholinergic_Mechanism cluster_receptor Muscarinic Receptor Receptor Binding Site Signal Signal Transduction Receptor->Signal Activates ACh Acetylcholine ACh->Receptor Binds AzaSpiro 8-(2-pyrimidinyl)-8-aza- This compound bromide AzaSpiro->Receptor Blocks

Caption: Competitive antagonism of acetylcholine by 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide at the muscarinic receptor.

References

Minimizing byproduct formation in 5-Azoniaspiro[4.5]decane synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Azoniaspiro[4.5]decane.

Troubleshooting Guide

The synthesis of this compound salts, typically via the intramolecular cyclization of a suitable precursor, can be prone to side reactions that lower the yield and complicate purification. The most common issues are intermolecular polymerization and incomplete cyclization. This guide provides solutions to these and other common problems.

Table 1: Troubleshooting Common Issues in this compound Synthesis

Issue Potential Cause(s) Recommended Solution(s)
Low to No Yield of Desired Product 1. Inactive Starting Material: The halo-functionalized precursor may have degraded. 2. Insufficient Reaction Time or Temperature: The intramolecular cyclization may be slow under the current conditions. 3. Incorrect Solvent: The solvent may not be polar enough to facilitate the SN2 reaction.1. Verify the purity and integrity of the starting material using techniques like NMR or GC-MS. 2. Increase the reaction temperature and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. 3. Use a more polar aprotic solvent such as acetonitrile or DMF.
Presence of a High Molecular Weight, Insoluble Material (Polymer) 1. High Concentration of Reactant: Favors intermolecular reaction over the desired intramolecular cyclization. 2. Inappropriate Solvent: A less polar solvent may not sufficiently solvate the charged intermediate, promoting aggregation and polymerization.1. Employ high-dilution conditions. Add the precursor solution dropwise to the heated solvent over an extended period. 2. Use a highly polar aprotic solvent like acetonitrile or DMF to better solvate the reacting species.
Significant Amount of Unreacted Starting Material 1. Reaction Conditions Too Mild: Insufficient thermal energy for the activation barrier of the cyclization. 2. Poor Leaving Group: The halide on the precursor is not sufficiently labile (e.g., chloride instead of bromide or iodide).1. Increase the reaction temperature and monitor for product formation. 2. If using a chloro-precursor, consider converting it to a bromo- or iodo-precursor to enhance reactivity.
Formation of Elimination Byproducts 1. Strongly Basic Conditions: The presence of a strong base can promote elimination of the halide. 2. High Reaction Temperatures: Can favor elimination over substitution, especially with sterically hindered substrates.1. If a base is necessary, use a non-nucleophilic, sterically hindered base. 2. Attempt the reaction at a lower temperature for a longer duration.
Difficulty in Product Isolation and Purification 1. Product is Highly Soluble in the Reaction Solvent: Makes precipitation or extraction challenging. 2. Similar Polarity of Product and Byproducts: Complicates chromatographic separation.1. After the reaction, cool the mixture and add a less polar solvent (e.g., diethyl ether or acetone) to precipitate the quaternary ammonium salt.[1] 2. Consider recrystallization from a suitable solvent system to purify the product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound salts?

A1: The most prevalent method is the intramolecular cyclization of a piperidine derivative bearing a 4-halobutyl group on the nitrogen atom. This is a type of Menshutkin reaction, where the tertiary amine of the piperidine ring attacks the terminal carbon of the butyl chain, displacing the halide and forming the spirocyclic quaternary ammonium salt.

Q2: What are the expected major byproducts in this synthesis?

A2: The primary byproduct is typically a polymer formed through intermolecular reaction of the precursor. Instead of the piperidine nitrogen attacking the halo-butyl chain on the same molecule, it attacks the halo-butyl chain of another molecule, leading to a chain of linked piperidinium units. Incomplete reaction, resulting in residual starting material, is also common.

Q3: How can I minimize the formation of the polymeric byproduct?

A3: The key to minimizing intermolecular reactions is to use high-dilution conditions. This involves dissolving the precursor in a suitable solvent and adding it very slowly to a larger volume of heated solvent. This maintains a low concentration of the reactant at any given time, favoring the intramolecular cyclization pathway.

Q4: What is the best choice of solvent for this reaction?

A4: Polar aprotic solvents are generally preferred as they can stabilize the charged transition state of the SN2 reaction without participating in the reaction. Acetonitrile and dimethylformamide (DMF) are good choices. For some variations of the synthesis, alcohols like isopropanol have also been used successfully.[1]

Q5: Which halide (Cl, Br, or I) is the best leaving group for the precursor?

A5: In SN2 reactions, the reactivity order for halide leaving groups is I > Br > Cl. Therefore, using a precursor with a bromo or iodo group will result in a faster reaction and may allow for milder reaction conditions compared to a chloro precursor.

Q6: I have synthesized a derivative, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, and the yield is variable (50-90%). How can I improve the consistency?

A6: The wide range in yield for this derivative suggests that the reaction is sensitive to specific conditions.[1] To improve consistency, ensure precise control over the reaction temperature, the rate of addition of reactants (if applicable), and the purity of your starting materials and solvent. The presence of water can also affect the reaction, so using anhydrous conditions is recommended.

Q7: How can I effectively purify the final this compound salt?

A7: Quaternary ammonium salts are often crystalline solids. After concentrating the reaction mixture, trituration with a solvent in which the product is poorly soluble, such as acetone or diethyl ether, can induce precipitation or crystallization, leaving impurities in the solution.[1] Recrystallization from a suitable solvent pair (e.g., ethanol/ether) can further enhance purity.

Experimental Protocols

General Protocol for the Synthesis of this compound Bromide

This protocol is a generalized procedure based on common intramolecular quaternization reactions.

Starting Material: N-(4-bromobutyl)piperidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add a suitable volume of anhydrous acetonitrile (e.g., 200 mL for a 10 mmol scale reaction). Heat the solvent to reflux.

  • Reactant Addition: Dissolve N-(4-bromobutyl)piperidine (1 equivalent) in a smaller volume of anhydrous acetonitrile (e.g., 50 mL). Add this solution to the dropping funnel.

  • Reaction: Add the N-(4-bromobutyl)piperidine solution dropwise to the refluxing acetonitrile over a period of several hours (e.g., 4-8 hours). The slow addition is crucial to maintain high dilution and minimize polymerization.

  • Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Add diethyl ether or acetone to the concentrated solution to precipitate the this compound bromide.

    • Collect the solid product by filtration, wash with a small amount of cold diethyl ether or acetone, and dry under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Visualizations

reaction_pathway reactant N-(4-halobutyl)piperidine transition_state Intramolecular Sₙ2 Transition State reactant->transition_state Heat, Polar Aprotic Solvent product This compound halide transition_state->product

Caption: Synthetic pathway to this compound halide.

byproduct_formation cluster_desired Desired Pathway (Intramolecular) cluster_byproduct Side Reaction (Intermolecular) A Reactant Molecule B Cyclization A->B High Dilution C Spiro Product B->C D1 Reactant 1 E Dimerization D1->E High Concentration D2 Reactant 2 D2->E High Concentration F Polymer Chain E->F

Caption: Competing reaction pathways in the synthesis.

troubleshooting_workflow start Low Yield or Byproduct Formation check_concentration Is the reaction run under high dilution? start->check_concentration check_conditions Are reaction time and temperature sufficient? check_concentration->check_conditions Yes implement_dilution Implement slow, dropwise addition of reactant. check_concentration->implement_dilution No check_solvent Is a polar aprotic solvent being used? check_conditions->check_solvent Yes increase_time_temp Increase reaction time and/or temperature. check_conditions->increase_time_temp No change_solvent Switch to acetonitrile or DMF. check_solvent->change_solvent No end Improved Yield and Purity check_solvent->end Yes implement_dilution->check_conditions increase_time_temp->check_solvent change_solvent->end

Caption: Troubleshooting workflow for synthesis optimization.

References

Enhancing the stability of 5-Azoniaspiro[4.5]decane solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 5-Azoniaspiro[4.5]decane solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a spirocyclic quaternary ammonium cation. Its unique spirocyclic structure confers high chemical stability, particularly in alkaline environments, making it a valuable compound in various research applications, including as a component of anion exchange membranes in fuel cells and in drug development.[1][2][3] Maintaining the stability of its solutions is crucial for obtaining reproducible and reliable experimental results.

Q2: What are the common salts of this compound available?

This compound is a cation and is typically available as a salt with various anions. Common commercially available salts include bromide and tetrafluoroborate. The choice of salt may influence the solubility and stability in specific solvent systems.

Q3: In which solvents can I dissolve this compound salts?

While specific solubility data is not extensively published, based on the synthesis of related compounds and the general properties of quaternary ammonium salts, this compound bromide is expected to be soluble in polar protic solvents such as water, ethanol, and isopropanol. It may also have solubility in polar aprotic solvents like DMSO and DMF. Solubility should always be determined empirically for your specific application and concentration requirements.

Q4: How stable are this compound solutions under different pH conditions?

This compound and other spirocyclic quaternary ammonium cations are known for their exceptional stability in alkaline conditions.[1][2][3] While specific data for a wide pH range is limited, they are generally stable in neutral and acidic solutions. The primary concern for instability arises in strongly alkaline environments, although they are significantly more stable than their non-spirocyclic counterparts.

Q5: What is the primary degradation pathway for this compound in alkaline solutions?

The main degradation pathway for quaternary ammonium compounds in alkaline conditions is typically through Hofmann elimination or nucleophilic substitution (SN2). However, the spirocyclic structure of this compound provides steric hindrance that significantly slows down these degradation reactions, contributing to its high stability.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in aqueous solution - Exceeded solubility limit- Change in temperature- Interaction with other components in the solution (e.g., buffers, salts)- Prepare a more dilute solution.- Gently warm the solution to aid dissolution (if temperature stability is not a concern).- Ensure all components are compatible. Consider using a different buffer system or co-solvent.
Solution discoloration (yellowing) - Degradation of the compound, potentially due to prolonged exposure to light or high temperatures, or presence of impurities.- Store solutions in amber vials or protect from light.- Store solutions at recommended temperatures (see stability data below).- Use high-purity starting material and solvents.
Inconsistent experimental results - Degradation of the this compound solution.- Inaccurate concentration due to improper dissolution or storage.- Prepare fresh solutions before use, especially for sensitive applications.- Verify the stability of the solution under your specific experimental conditions (pH, temperature).- Use a calibrated analytical method (e.g., HPLC, NMR) to confirm the concentration of your stock solution.
Loss of activity (e.g., in catalysis) - The active cationic center has degraded.- Refer to the stability data to ensure the solution is used within its stable range.- Consider performing experiments under an inert atmosphere if sensitivity to oxygen is suspected.

Stability Data

The following tables summarize the known stability of spirocyclic quaternary ammonium compounds, which can be used as a proxy for estimating the stability of this compound solutions.

Table 1: Alkaline Stability of Spirocyclic Quaternary Ammonium Cations

Compound TypeConditionDurationDegradation
N-spirocyclic quaternary ammonium ionenes1 M KOD in D₂O at 80 °C> 1800 hoursNo degradation detected by NMR
Most stable spiro-ionene AEM2 M aq. NaOH at 90 °C720 hours~3% ion loss

This data is for related spirocyclic compounds and provides an indication of the high stability of the this compound cation.

Table 2: General Recommendations for Solution Storage

ParameterRecommendationRationale
Temperature Store stock solutions at 2-8 °C. For long-term storage, consider freezing (-20 °C).Reduces the rate of potential degradation reactions.
Light Protect from light by using amber vials or storing in the dark.Minimizes the risk of photochemical degradation.
pH For maximum stability, maintain solutions at a neutral or slightly acidic pH unless the experimental protocol requires alkaline conditions.Spirocyclic quaternary ammonium compounds exhibit the highest stability in non-alkaline environments.
Atmosphere For highly sensitive applications, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).Prevents potential oxidation.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound Bromide (10 mM)

  • Materials:

    • This compound bromide (FW: 222.18 g/mol )

    • High-purity deionized water

    • Calibrated balance

    • Volumetric flask (e.g., 10 mL)

    • Magnetic stirrer and stir bar

  • Procedure:

    • Accurately weigh 22.2 mg of this compound bromide.

    • Transfer the weighed compound to the 10 mL volumetric flask.

    • Add approximately 7-8 mL of deionized water to the flask.

    • Place the magnetic stir bar in the flask and stir the solution on a magnetic stirrer at room temperature until the solid is completely dissolved.

    • Once dissolved, remove the stir bar and rinse it with a small amount of deionized water, collecting the rinse in the volumetric flask.

    • Carefully add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Transfer the solution to a clean, labeled storage vial (amber glass is recommended).

Protocol 2: Monitoring Solution Stability by HPLC

This protocol provides a general framework. The specific column, mobile phase, and detector settings should be optimized for your system.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Appropriate HPLC column (e.g., a C18 reversed-phase column).

  • Mobile Phase (Isocratic Example):

    • Acetonitrile and water with a suitable buffer (e.g., phosphate buffer) and ion-pairing agent (e.g., trifluoroacetic acid). The exact ratio should be optimized to achieve good peak shape and retention time for the this compound cation.

  • Procedure:

    • Prepare a stock solution of this compound at a known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • At time zero (t=0), inject your experimental solution and record the peak area of the this compound peak.

    • Store the experimental solution under the desired test conditions (e.g., specific pH, temperature, light exposure).

    • At subsequent time points (e.g., 24h, 48h, 1 week), inject an aliquot of the stored solution and record the peak area.

    • Compare the peak area at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve temp Temperature dissolve->temp light Light Exposure dissolve->light ph pH dissolve->ph hplc HPLC Analysis temp->hplc light->hplc ph->hplc nmr NMR Analysis degradation_pathway A This compound Cation B Strong Alkaline Condition (OH⁻) A->B D Stable (No Reaction) A->D Neutral/Acidic pH or Mild Alkaline C Degradation Products (e.g., via Hofmann Elimination) B->C High Temperature

References

Technical Support Center: Cell Viability Assays for 5-Azoniaspiro[4.5]decane Toxicity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing cell viability assays to determine the toxicity of 5-Azoniaspiro[4.5]decane, a quaternary ammonium compound. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common cell viability assays suitable for assessing the toxicity of this compound?

A1: Several assays can be employed, each with its own principle and potential for interaction with cationic compounds like this compound. Commonly used assays include:

  • Metabolic Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures the metabolic activity of cells by the reduction of MTT to formazan. Due to the cationic nature of this compound, this assay is prone to interference.

    • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to MTT, but produces a water-soluble formazan, simplifying the procedure. However, it is also susceptible to interference by cationic compounds.

  • Membrane Integrity Assays:

    • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium. This is a reliable method for assessing cytotoxicity caused by membrane disruption, a known mechanism of quaternary ammonium compound toxicity.[1][2]

    • Trypan Blue Exclusion Assay: A simple method where viable cells with intact membranes exclude the dye, while non-viable cells are stained blue.[1][3][4][5][6]

  • Lysosomal Integrity Assay:

    • Neutral Red Uptake Assay: Measures the uptake of the neutral red dye into the lysosomes of viable cells. This assay is generally less prone to interference from cationic compounds compared to MTT and MTS.[7][8][9]

Q2: What is the general mechanism of toxicity for quaternary ammonium compounds (QACs) like this compound?

A2: QACs are cationic molecules that primarily exert their toxic effects through two main mechanisms:

  • Membrane Disruption: The positively charged nitrogen atom in the QAC structure interacts with the negatively charged components of the cell membrane, leading to a loss of membrane integrity and leakage of intracellular contents.

  • Induction of Oxidative Stress: QACs can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

Q3: Are there any known IC50 values for this compound?

A3: Currently, there is limited publicly available data on the specific IC50 values of this compound. However, studies on other spiro-quaternary ammonium compounds have shown cytotoxic effects on various cell lines. It is crucial to perform a dose-response study to determine the IC50 value for your specific cell line and experimental conditions.

Troubleshooting Guides

Troubleshooting MTT/MTS Assays

Issue 1: Inconsistent or unexpectedly high absorbance readings.

  • Possible Cause: Interference of the cationic this compound with the negatively charged tetrazolium salts (MTT/MTS), leading to a false positive signal. Cationic compounds can directly reduce the tetrazolium salts or interact with cellular components to alter their reductive capacity.

  • Troubleshooting Steps:

    • Run a cell-free control: Incubate this compound with the MTT/MTS reagent in cell-free media to check for direct reduction of the dye.

    • Use an alternative assay: If interference is confirmed, switch to an assay less prone to such artifacts, such as the LDH or Neutral Red assay.

    • Wash cells before adding reagent: Gently wash the cells with phosphate-buffered saline (PBS) before adding the MTT/MTS reagent to remove any residual compound.

Issue 2: High background absorbance.

  • Possible Cause: Contamination of the culture with bacteria or yeast, which can also reduce tetrazolium salts.

  • Troubleshooting Steps:

    • Check for contamination: Visually inspect the cultures under a microscope.

    • Use sterile techniques: Ensure all reagents and equipment are sterile.

Troubleshooting LDH Assay

Issue 1: High background LDH activity in the control wells.

  • Possible Cause: Serum in the culture medium contains LDH.[1]

  • Troubleshooting Steps:

    • Reduce serum concentration: Use a lower percentage of serum in your culture medium during the experiment.

    • Use serum-free medium: If possible, switch to a serum-free medium for the duration of the assay.

    • Include a medium-only background control: Subtract the absorbance of the medium-only control from all other readings.

Issue 2: Low signal-to-noise ratio.

  • Possible Cause: Insufficient cell number or low levels of cytotoxicity.

  • Troubleshooting Steps:

    • Optimize cell seeding density: Perform a cell titration experiment to determine the optimal number of cells per well.

    • Increase incubation time: Extend the incubation time with this compound to allow for more significant cytotoxicity to occur.

Troubleshooting Neutral Red Assay

Issue 1: High variability between replicate wells.

  • Possible Cause: Uneven cell seeding or inconsistent washing steps.

  • Troubleshooting Steps:

    • Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding.

    • Gentle and consistent washing: Be careful not to dislodge cells during the washing steps. Perform washes consistently across all wells.

Issue 2: Low dye uptake in control cells.

  • Possible Cause: Suboptimal health of the cells or issues with the neutral red solution.

  • Troubleshooting Steps:

    • Check cell viability: Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase.

    • Prepare fresh neutral red solution: The neutral red solution should be freshly prepared and filtered to remove any precipitates.

Experimental Protocols

LDH Cytotoxicity Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control, and a positive control for maximum LDH release, e.g., Triton X-100). Incubate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity:

    • % Cytotoxicity = (Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) x 100

Neutral Red Uptake Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat cells with different concentrations of this compound and controls.

  • Dye Incubation: After the treatment period, remove the medium and add medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the dye-containing medium and wash the cells gently with PBS.

  • Dye Solubilization: Add a solubilization solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate for 10 minutes with gentle shaking to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation of Viability:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Quantitative Data Summary

As specific cytotoxicity data for this compound is limited, the following table provides representative IC50 values for other quaternary ammonium compounds to serve as a reference for experimental design.

CompoundCell LineAssayIC50 (µM)
Benzalkonium chlorideHuman keratinocytesMTT~10-50
Cetylpyridinium chlorideHuman gingival fibroblastsMTT~20-100
Didecyldimethylammonium chlorideL929 fibroblastsMTT~5-25

Note: These values are approximate and can vary significantly depending on the specific experimental conditions.

Visualizations

experimental_workflow General Experimental Workflow for Assessing this compound Toxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell line) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare this compound (Serial dilutions) treatment Treat Cells with Compound (Include controls) compound_prep->treatment cell_seeding->treatment incubation Incubate for a Defined Period treatment->incubation assay_choice Select Viability Assay (e.g., LDH, Neutral Red) incubation->assay_choice perform_assay Perform Assay (Follow protocol) assay_choice->perform_assay read_plate Measure Absorbance/ Fluorescence perform_assay->read_plate calculate Calculate % Viability/ Cytotoxicity read_plate->calculate ic50 Determine IC50 Value calculate->ic50 qac_toxicity_pathway Potential Signaling Pathways of Quaternary Ammonium Compound (QAC) Toxicity cluster_membrane Cell Membrane Interaction cluster_ros Intracellular Effects cluster_outcome Cellular Outcome qac This compound (Cationic Compound) membrane Cell Membrane (Negatively Charged) qac->membrane ros Increased Reactive Oxygen Species (ROS) qac->ros disruption Membrane Disruption membrane->disruption leakage Leakage of Intracellular Components (e.g., LDH) disruption->leakage cell_death Cell Death leakage->cell_death ox_stress Oxidative Stress ros->ox_stress apoptosis Apoptosis ox_stress->apoptosis apoptosis->cell_death

References

Best practices for handling and storing 5-Azoniaspiro[4.5]decane bromide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. It is based on available data and is for informational purposes only. Users should always consult the official Safety Data Sheet (SDS) and conduct their own risk assessments before handling or using this chemical.

This technical support center addresses the handling, storage, and use of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide (CAS: 81461-73-6). Search inquiries for "5-Azoniaspiro[4.5]decane bromide" predominantly lead to this specific compound, which is a known impurity of the pharmaceutical Buspirone.

Physical and Chemical Properties

PropertyValue
CAS Number 81461-73-6
Molecular Formula C₁₂H₁₉BrN₄
Molecular Weight 299.21 g/mol [1][2]
Synonyms Buspirone EP Impurity B, 8-(pyrimidin-2-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide?

A1: This compound is primarily used as a pharmaceutical reference standard, specifically as an impurity of Buspirone Hydrochloride.[3] It is crucial for the accurate identification and quantification of impurities in drug formulations during quality control processes.

Q2: What are the main safety hazards associated with this compound?

A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant (H315).[2] Therefore, appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn at all times when handling this substance.

Q3: What are the recommended storage conditions?

A3: There are conflicting recommendations for the storage of this compound. Some suppliers recommend storage at -20°C, while others suggest 2-8°C.[4][5] It is advisable to consult the certificate of analysis or the supplier's specific recommendations. For long-term storage, -20°C is generally preferable to minimize degradation.

Q4: Is this compound soluble in common laboratory solvents?

Q5: Has this compound been investigated for applications other than as a reference standard?

A5: Yes, some sources describe it as a fluorogenic, low-energy probe that emits light upon irradiation with ultraviolet light at 254 nm.[1] This suggests potential applications in fluorescence-based assays. However, detailed experimental protocols and specific fluorescence properties (e.g., excitation/emission maxima, quantum yield) are not well-documented in the available literature.

Troubleshooting Guides

HPLC Analysis of Buspirone and its Impurities

As this compound is a known impurity of Buspirone, a common application is in the HPLC analysis of Buspirone drug products.

Issue 1: Poor peak shape or tailing for the impurity peak.

  • Possible Cause A: Inappropriate mobile phase pH. The compound is a quaternary ammonium salt, and its ionization state can affect peak shape.

    • Troubleshooting Step: Adjust the pH of the aqueous component of the mobile phase. A slightly acidic pH (e.g., using a phosphate buffer) can often improve the peak shape for amine-containing compounds.

  • Possible Cause B: Secondary interactions with the stationary phase. Residual silanol groups on C18 columns can interact with basic analytes, leading to tailing.

    • Troubleshooting Step: Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active sites on the stationary phase.

Issue 2: Inconsistent retention times.

  • Possible Cause A: Fluctuation in mobile phase composition.

    • Troubleshooting Step: Ensure the mobile phase is thoroughly mixed and degassed. Use a high-quality HPLC system with a reliable pump and mixer.

  • Possible Cause B: Temperature variations.

    • Troubleshooting Step: Use a column oven to maintain a constant temperature throughout the analysis.

Issue 3: Low sensitivity or difficulty in detecting the impurity at low levels.

  • Possible Cause A: Non-optimal detection wavelength.

    • Troubleshooting Step: If using a UV detector, analyze the UV spectrum of the compound to determine its absorption maximum and set the detector to that wavelength. Some literature suggests detection at 210 and 240 nm for buspirone and its impurities.[6]

  • Possible Cause B: The compound's reported fluorescence.

Experimental Protocols

Preparation of a Stock Solution for HPLC Analysis

This protocol describes the preparation of a stock solution of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide for use as a reference standard.

Materials:

  • 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide

  • HPLC-grade methanol or acetonitrile

  • Volumetric flask (e.g., 10 mL)

  • Analytical balance

  • Syringe filter (0.45 µm)

Procedure:

  • Accurately weigh a small amount (e.g., 1 mg) of the compound using an analytical balance.

  • Quantitatively transfer the weighed compound to a 10 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., 5 mL of methanol) to the flask and sonicate for 5-10 minutes to aid dissolution.

  • Once dissolved, dilute the solution to the mark with the same solvent.

  • Mix the solution thoroughly by inverting the flask several times.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Synthesis of 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide

The following is a literature-reported method for the synthesis of this compound.

Materials:

  • 1-(2-pyrimidinyl)piperazine

  • 1,4-dichlorobutane

  • Sodium carbonate monohydrate

  • Potassium bromide

  • Isopropanol

  • Acetone

Procedure:

  • Combine 1-(2-pyrimidinyl)piperazine (0.1 mole), 1,4-dichlorobutane (0.19 mole), sodium carbonate monohydrate (0.25 mole), and potassium bromide (0.375 mole) in 150 mL of isopropanol.

  • Stir and reflux the mixture for 8 hours.

  • Filter the hot reaction mixture and wash the insoluble materials with hot isopropanol.

  • Combine the filtrates and concentrate them under reduced pressure.

  • Triturate the residual material with acetone to yield the final product.

Visualizations

experimental_workflow cluster_solution_prep Stock Solution Preparation cluster_hplc_analysis HPLC Analysis weigh Weigh Compound dissolve Dissolve in Solvent & Sonicate weigh->dissolve dilute Dilute to Volume dissolve->dilute filter Filter Solution dilute->filter inject Inject into HPLC filter->inject For use as reference standard separate Chromatographic Separation inject->separate detect Detect Impurity separate->detect quantify Quantify Impurity detect->quantify

Caption: Workflow for preparing and using the compound as an HPLC reference standard.

troubleshooting_logic start Poor HPLC Peak Shape cause1 Incorrect Mobile Phase pH start->cause1 cause2 Secondary Interactions start->cause2 solution1 Adjust pH cause1->solution1 solution2 Use End-Capped Column or Add Competing Amine cause2->solution2

References

Refinement of analytical methods for 5-Azoniaspiro[4.5]decane quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of 5-Azoniaspiro[4.5]decane. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound using chromatographic methods.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for a quaternary ammonium compound like this compound is often due to secondary interactions with residual silanols on the stationary phase or issues with the mobile phase.

    • Potential Causes:

      • Interaction with uncapped silanols on C18 columns.

      • Inappropriate mobile phase pH.

      • Column degradation.

      • Sample overload.

    • Troubleshooting Steps:

      • Mobile Phase Modification: Add a small amount of a competing amine, like triethylamine (TEA), to the mobile phase (0.1-0.5%) to saturate the active sites on the stationary phase.

      • pH Adjustment: Ensure the mobile phase pH is low (around 2.5-3.5) to suppress the ionization of silanol groups.

      • Column Choice: Consider using a column with a highly inert stationary phase or an end-capped column specifically designed for basic compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) columns can also provide good peak shapes for polar cationic compounds.

      • Sample Concentration: Reduce the concentration of the injected sample to avoid overloading the column.

      • Alternative Techniques: Employ ion-pair chromatography by adding an ion-pairing reagent like heptafluorobutyric acid (HFBA) to the mobile phase to improve peak symmetry.

Issue 2: Low Retention and Co-elution with the Solvent Front

  • Question: this compound is eluting in the void volume of my reversed-phase column. How can I increase its retention?

  • Answer: As a polar, permanently charged molecule, this compound has low affinity for non-polar stationary phases used in reversed-phase chromatography.

    • Potential Causes:

      • High polarity of the analyte.

      • Insufficient interaction with the stationary phase.

    • Troubleshooting Steps:

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC columns use a polar stationary phase and a mobile phase with a high organic content, which promotes the retention of polar analytes.

      • Ion-Pair Chromatography: Introduce an ion-pairing reagent (e.g., HFBA) into the mobile phase. This forms a neutral ion-pair with the positively charged analyte, increasing its hydrophobicity and retention on a reversed-phase column.

      • Mobile Phase Composition: In reversed-phase, decrease the organic solvent content in the mobile phase to increase retention. However, this may not be sufficient for highly polar compounds.

      • Column Selection: If using reversed-phase, a column with a different stationary phase (e.g., phenyl-hexyl) might offer alternative selectivity.

Issue 3: Poor Sensitivity and High Background in Mass Spectrometry (MS) Detection

  • Question: I am struggling to achieve the required sensitivity for this compound quantification by LC-MS/MS, and the baseline is noisy. What can I do?

  • Answer: Poor sensitivity and high background in LC-MS/MS analysis of quaternary ammonium compounds can stem from ion suppression, inefficient ionization, or mobile phase interferences.

    • Potential Causes:

      • Ion Suppression: Co-eluting matrix components from the sample can interfere with the ionization of the analyte in the MS source.

      • Mobile Phase Additives: Non-volatile buffers or high concentrations of ion-pairing reagents can suppress the MS signal.

      • Inefficient Desolvation: High aqueous content in the mobile phase can lead to poor desolvation in the electrospray ionization (ESI) source.

    • Troubleshooting Steps:

      • Sample Preparation: Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.

      • Chromatographic Separation: Optimize the chromatography to separate this compound from matrix components. HILIC can be advantageous as the high organic content of the mobile phase aids in efficient desolvation and ionization.

      • Mobile Phase Selection: Use volatile mobile phase additives like formic acid or ammonium formate. If using ion-pair chromatography, select a volatile ion-pairing reagent if possible, or use the lowest effective concentration.

      • MS Source Optimization: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for this compound.

      • Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in ionization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable chromatographic technique for the quantification of this compound?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) is generally the most suitable technique. HILIC provides good retention and peak shape for polar, cationic compounds like this compound without the need for ion-pairing reagents, which can be problematic for MS detection.

Q2: How can I prepare a biological matrix sample (e.g., plasma, urine) for this compound analysis?

A2: Solid-phase extraction (SPE) is a highly effective technique for extracting and concentrating this compound from biological matrices while removing interfering components. A mixed-mode cation exchange SPE cartridge is often a good choice. The general steps involve:

  • Conditioning the SPE cartridge.

  • Loading the pre-treated sample.

  • Washing to remove impurities.

  • Eluting the analyte with a suitable solvent, often containing an acid or a base.

Q3: What are the typical mass transitions for this compound in MS/MS detection?

A3: The precursor ion ([M]+) for this compound (C9H18N+) has a monoisotopic mass of approximately 140.14 m/z. Product ions would need to be determined by infusing a standard solution into the mass spectrometer and performing a product ion scan. Common fragmentation pathways for similar structures involve the loss of alkyl groups from the nitrogen center.

Q4: How can I perform a forced degradation study for this compound to develop a stability-indicating method?

A4: A forced degradation study involves subjecting the analyte to various stress conditions to generate potential degradation products. These conditions typically include:

  • Acidic hydrolysis: e.g., 0.1 M HCl at elevated temperature.

  • Basic hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

  • Oxidative degradation: e.g., 3% H2O2 at room temperature.

  • Thermal degradation: Heating the solid drug substance.

  • Photolytic degradation: Exposing the drug substance to UV and visible light.

The goal is to achieve 5-20% degradation. The resulting samples are then analyzed by a chromatographic method to ensure that the degradation products are well-separated from the parent compound.

Quantitative Data Summary

The following tables provide representative quantitative data for the analysis of quaternary ammonium compounds, which can be used as a starting point for method development for this compound.

Table 1: Example LC-MS/MS Method Parameters for a Structurally Similar Quaternary Ammonium Compound (Trospium Chloride)

ParameterValue
LC System Agilent 1100 series
Column HyPurity C18 (50 x 4.6 mm, 5 µm)
Mobile Phase 2 mM Ammonium acetate : Acetonitrile (20:80, v/v)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
MS System API-4000
Ionization Mode ESI Positive
Precursor Ion (m/z) 392.4
Product Ion (m/z) 164.2
Linearity Range 0.05 - 10 ng/mL
LLOQ 0.05 ng/mL

Table 2: Representative HILIC Method Parameters for Polar Cationic Compounds

ParameterValue
LC System UPLC System
Column Acquity UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole MS
Ionization Mode ESI Positive

Detailed Experimental Protocols

Protocol 1: Generic HILIC-MS/MS Method for Quantification of this compound

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Perform serial dilutions in a mixture of acetonitrile and water (e.g., 80:20 v/v) to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge the sample.

    • Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the HILIC-MS/MS system with parameters similar to those in Table 2.

    • Optimize MS parameters (e.g., collision energy) for the specific m/z transitions of this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

    • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample is_add Add Internal Standard sample->is_add ppt Protein Precipitation is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hilic HILIC Separation reconstitute->hilic Injection ms MS/MS Detection hilic->ms quant Quantification ms->quant report Reporting quant->report Troubleshooting_Logic cluster_peak_shape Poor Peak Shape cluster_retention Low Retention cluster_sensitivity Poor Sensitivity start Analytical Issue Encountered ps1 Check Mobile Phase pH & Additives start->ps1 r1 Switch to HILIC start->r1 s1 Optimize Sample Preparation (SPE) start->s1 ps2 Evaluate Column Condition ps1->ps2 ps3 Reduce Sample Concentration ps2->ps3 r2 Implement Ion-Pair Chromatography r1->r2 r3 Decrease Organic Content (RP) r2->r3 s2 Optimize MS Source Parameters s1->s2 s3 Use Volatile Mobile Phase Additives s2->s3

Addressing batch-to-batch variability of 5-Azoniaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of 5-Azoniaspiro[4.5]decane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our bioassays using different batches of this compound. What could be the cause?

A1: Inconsistent bioassay results are a common indicator of batch-to-batch variability. This can stem from several factors including:

  • Purity Differences: Even minor impurities can significantly impact biological activity.[1][2]

  • Presence of Isomers: The synthesis of spirocyclic compounds can sometimes result in stereoisomers or regioisomers with different pharmacological profiles.

  • Residual Solvents or Reagents: Incomplete removal of solvents or starting materials from the synthesis can interfere with your experiments.

  • Counter-ion Variation: If you are using a salt form (e.g., bromide, chloride), variations in the counter-ion stoichiometry or the presence of other salts can affect the compound's properties.

  • Degradation: Improper storage or handling can lead to degradation of the compound over time.

Q2: How can we assess the purity and identity of our this compound batches?

A2: A combination of analytical techniques is recommended for comprehensive quality control. These include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound and identify potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural isomers or impurities.

Detailed protocols for these techniques are provided in the "Experimental Protocols" section below.

Q3: What are the common impurities that might be present in this compound?

A3: Based on its synthesis, potential impurities could include unreacted starting materials, byproducts from side reactions, or residual solvents. The synthesis of a related compound, 8-(2-pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, involves the reaction of 1-(2-pyrimidinyl)piperazine with 1,4-dichlorobutane.[3] Potential impurities could therefore include residual piperazine derivatives or incompletely reacted intermediates.

Q4: How should we store this compound to ensure its stability?

A4: As a quaternary ammonium salt, this compound is likely a stable, non-volatile solid. However, for optimal stability, it should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration or freezing in a desiccated environment is recommended.

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy in Cellular Assays
Potential Cause Troubleshooting Step Recommended Action
Variable Purity Between Batches Perform quantitative analysis on each batch.Use HPLC to determine the purity of each batch. Normalize the concentration used in your assays based on the purity of the specific batch.
Presence of an Active Impurity Analyze batches for the presence of impurities.Use LC-MS to identify and quantify any impurities. If an active impurity is suspected, attempt to isolate and characterize it.
Degradation of the Compound Assess the stability of the compound under your experimental conditions.Re-analyze the compound by HPLC after incubation in your assay medium to check for degradation products.
Issue 2: Poor Solubility or Precipitation in Assay Buffer
Potential Cause Troubleshooting Step Recommended Action
Incorrect Counter-ion or Salt Form Verify the salt form of your compound.Confirm the counter-ion using techniques like ion chromatography or elemental analysis if not specified by the supplier.
pH of the Assay Buffer Measure the pH of your final assay solution.Adjust the pH of your buffer to optimize the solubility of the compound. Quaternary ammonium salts are generally more soluble in aqueous solutions.
Aggregation of the Compound Visually inspect the solution for particulates.Try dissolving the compound in a small amount of a polar organic solvent like DMSO before diluting it into your aqueous assay buffer.

Data Presentation

Table 1: Hypothetical Batch Analysis of this compound Bromide

Batch ID Purity by HPLC (%) Major Impurity (%) Residual Solvent (ppm) Biological Activity (IC50, µM)
Batch A 99.20.5 (Unidentified)50 (Acetone)1.2
Batch B 97.51.8 (Starting Material)200 (Isopropanol)2.5
Batch C 99.50.3 (Unidentified)<10 (Not Detected)1.1

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Optimization may be required depending on the specific instrumentation and batch characteristics.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-20 min: 95-5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water or methanol) to a concentration of 1 mg/mL.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol is for confirming the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Instrumentation: Mass spectrometer with an ESI source.

  • Ionization Mode: Positive ion mode.

  • Sample Infusion: Infuse the sample solution (prepared as for HPLC) directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in the m/z range of 100-500.

  • Expected Ion: For this compound, the expected monoisotopic mass of the cation (C9H18N+) is approximately 140.14 m/z.[4]

Protocol 3: Structural Verification by ¹H NMR Spectroscopy

This protocol outlines the general procedure for acquiring a proton NMR spectrum to verify the chemical structure of this compound.

  • Instrumentation: NMR spectrometer (300 MHz or higher).

  • Solvent: Deuterated water (D₂O) or Deuterated methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: The spectrum should be consistent with the spirocyclic structure of this compound. The integration of the proton signals should correspond to the number of protons in the molecule.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Assess Batch Purity and Identity (HPLC, LC-MS, NMR) start->check_purity purity_ok Purity and Identity Confirmed? check_purity->purity_ok investigate_impurities Identify and Quantify Impurities purity_ok->investigate_impurities No reassess_assay Re-evaluate Assay Conditions (Solubility, Stability, etc.) purity_ok->reassess_assay Yes variability_source Source of Variability Identified? investigate_impurities->variability_source remediate Remediate Source of Variability (e.g., Re-purification, Synthesis Optimization) variability_source->remediate Yes consult_synthesis Consult Synthesis Chemistry Team variability_source->consult_synthesis No retest Re-test in Assay remediate->retest end Consistent Results Achieved retest->end reassess_assay->retest consult_synthesis->remediate QC_Workflow receive_batch Receive New Batch of This compound hplc HPLC Analysis (Purity) receive_batch->hplc lcms LC-MS Analysis (Identity and Impurities) receive_batch->lcms nmr NMR Spectroscopy (Structure Verification) receive_batch->nmr pass_fail Meets Specifications? hplc->pass_fail lcms->pass_fail nmr->pass_fail release Release for Experimental Use pass_fail->release Yes reject Reject Batch pass_fail->reject No Signaling_Pathway cluster_membrane Cell Membrane receptor Hypothetical Receptor (e.g., Sigma-1 Receptor) binding Binding and Conformational Change receptor->binding compound This compound compound->receptor Agonist/Antagonist downstream Downstream Signaling Cascade (e.g., Modulation of Ion Channels, Kinase Activation) binding->downstream cellular_response Cellular Response (e.g., Neuronal Firing, Gene Expression) downstream->cellular_response variability Batch-to-Batch Variability (Purity, Isomers) variability->compound Affects Binding Affinity

References

Validation & Comparative

A Comparative Guide to 5-Azoniaspiro[4.5]decane Analogs and Other M1 Muscarinic Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of M1 muscarinic acetylcholine receptor (M1) agonists, with a focus on derivatives of the 5-azoniaspiro[4.5]decane scaffold. Due to a lack of publicly available pharmacological data for this compound itself, this guide will focus on its structurally related and pharmacologically characterized analogs, namely 1-oxa-8-azaspiro[4.5]decane derivatives. These compounds will be compared with other well-established M1 agonists to provide a comprehensive overview for researchers in the field of neurodegenerative diseases and cognitive disorders.

The M1 receptor, a G-protein coupled receptor, plays a crucial role in cognitive functions such as learning and memory. Its activation is a key therapeutic strategy for conditions like Alzheimer's disease and schizophrenia. This guide aims to present objective data to aid in the evaluation and selection of M1 agonists for further research and development.

Quantitative Comparison of M1 Agonist Performance

The following tables summarize the in vitro binding affinities and functional potencies of various M1 agonists. This data is compiled from multiple studies to provide a comparative perspective.

Table 1: Binding Affinity (Ki) of M1 Agonists at the Human M1 Muscarinic Receptor

CompoundKi (nM)RadioligandCell LineReference
Spirocyclic Analogs
YM7961300 (IC50)[3H]PirenzepineRat cerebral cortex[1]
YM9541800 (IC50)[3H]PirenzepineRat cerebral cortex[1]
Reference M1 Agonists
Acetylcholine59,000[3H]N-methylscopolamineCloned human M1[2]
Carbachol~6,500 - 147,000[3H]N-methylscopolamineCultured rat neostriatum
Oxotremorine-M---
Pilocarpine2,700[3H]N-methylscopolamineCloned human M1[2]
McN-A-343---
Xanomeline---
RS86---
AF102B---

Note: IC50 values represent the concentration of a ligand that displaces 50% of the radioligand, which can be converted to Ki using the Cheng-Prusoff equation. Data for some compounds were not available in the reviewed literature.

Table 2: Functional Potency (EC50) and Efficacy of M1 Agonists

CompoundAssayEC50 (nM)Efficacy (% of control)Cell Line/TissueReference
Spirocyclic Analogs
YM796Phosphoinositide Hydrolysis3,000-Rat hippocampal slices[1]
YM954Phosphoinositide Hydrolysis10,000-Rat hippocampal slices[1]
Reference M1 Agonists
AcetylcholinePhosphoinositide Hydrolysis2,800100%Rat retina[3]
CarbacholPhosphoinositide Hydrolysis37,000-Cultured rat neostriatum
Oxotremorine-MPhosphoinositide Hydrolysis8,900590% of basalBovine cerebral arteries
McN-A-343Phosphoinositide Hydrolysis> Oxotremorine-Rat retina[3]
RS86Phosphoinositide Hydrolysis10,000-Rat hippocampal slices[1]

Note: Efficacy is often expressed relative to a standard agonist, such as acetylcholine or carbachol. A direct comparison can be challenging due to variations in experimental conditions.

Experimental Methodologies

The data presented in this guide are derived from key in vitro experiments designed to characterize the interaction of agonists with the M1 receptor and their ability to trigger downstream signaling.

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a receptor.[4]

Objective: To measure the binding affinity (Ki) of a test compound for the M1 receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the M1 receptor (e.g., CHO-K1 cells stably expressing the human M1 receptor, or rat cerebral cortex).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the M1 receptor (e.g., [3H]N-methylscopolamine or [3H]pirenzepine).

  • Competition: Increasing concentrations of the unlabeled test compound are added to the incubation mixture to compete with the radioligand for binding to the M1 receptor.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[5]

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the ability of an agonist to activate the M1 receptor and stimulate a key downstream signaling pathway.[3]

Objective: To determine the potency (EC50) and efficacy of a test compound in stimulating M1 receptor-mediated Gq protein activation.

General Protocol:

  • Cell Culture and Labeling: Cells expressing the M1 receptor (e.g., CHO-K1 cells or primary neuronal cultures) are cultured and incubated with a radiolabeled precursor of phosphoinositides, such as [3H]myo-inositol, to label the cellular phosphoinositide pool.

  • Agonist Stimulation: The cells are then stimulated with various concentrations of the test agonist.

  • Inhibition of Inositol Phosphate Degradation: Lithium chloride (LiCl) is often included in the incubation buffer to inhibit the degradation of inositol phosphates, allowing them to accumulate.

  • Extraction of Inositol Phosphates: The reaction is stopped, and the accumulated radiolabeled inositol phosphates are extracted from the cells.

  • Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography and quantified by liquid scintillation counting.

  • Data Analysis: The amount of inositol phosphate accumulation is plotted against the agonist concentration to generate a dose-response curve, from which the EC50 and maximal response (efficacy) are determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the M1 receptor signaling pathway and a typical experimental workflow for evaluating M1 agonists.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Agonist M1 Agonist M1_Receptor M1 Receptor M1_Agonist->M1_Receptor Binds to Gq_Protein Gq Protein (α, β, γ) M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Phosphoinositide Hydrolysis Assay (Determine EC50 & Efficacy) Binding_Assay->Functional_Assay Promising Compounds Selectivity_Screening Binding/Functional Assays at other Muscarinic Subtypes (M2-M5) Functional_Assay->Selectivity_Screening Active & Potent Compounds PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screening->PK_Studies Selective Compounds Efficacy_Models Animal Models of Cognitive Deficits (e.g., Scopolamine-induced amnesia) PK_Studies->Efficacy_Models Safety_Pharmacology Assessment of Side Effects (e.g., salivation, tremor) Efficacy_Models->Safety_Pharmacology

Caption: Typical Experimental Workflow for M1 Agonist Evaluation.

References

A Comparative Analysis of 5-Azoniaspiro[4.5]decane and its Derivatives: A Review of Current Knowledge and Future Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of 5-Azoniaspiro[4.5]decane and its derivatives. A comprehensive review of existing literature reveals a notable gap in the scientific record concerning the comparative biological activities of the enantiomers of the parent this compound. To date, no studies have been published detailing the synthesis, chiral separation, or pharmacological evaluation of the individual (R)- and (S)-enantiomers. However, significant research has been conducted on various derivatives of the broader azaspiro[4.5]decane scaffold, revealing a range of biological activities. This document summarizes the available data on these derivatives, highlighting their therapeutic potential and the experimental protocols used in their evaluation. Furthermore, this guide underscores the critical need for research into the stereopharmacology of this compound to unlock its full therapeutic potential.

Introduction: The Unexplored Stereochemistry of this compound

This compound is a spirocyclic aliphatic amine that serves as a core structural motif in medicinal chemistry.[1] Its unique three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents. While the racemic form and various achiral derivatives have been synthesized and studied, a critical area of investigation remains unexplored: the stereochemistry of the parent compound.

The spiro carbon atom in this compound is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers ((R)-5-Azoniaspiro[4.5]decane and (S)-5-Azoniaspiro[4.5]decane). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Despite a thorough review of the scientific literature, no studies were found that directly compare the biological activities of the enantiomers of this compound. This represents a significant knowledge gap and a promising avenue for future research. The development of stereoselective syntheses or chiral separation methods for this compound could pave the way for the discovery of more potent and selective therapeutic agents.

Comparative Analysis of Azaspiro[4.5]decane Derivatives

In the absence of data on the enantiomers of the parent compound, this guide will focus on the known biological activities of various derivatives of the azaspiro[4.5]decane scaffold. These derivatives have been investigated for a range of therapeutic applications, including their use as sigma-1 receptor ligands for tumor imaging, as anticholinergic agents, and for their potential anticancer properties.

Sigma-1 Receptor Ligands

Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have shown high affinity for sigma-1 receptors, which are implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

Compound Structure Biological Target Affinity (Ki) Selectivity Reference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane(Structure not available in search results)Sigma-1 Receptor5.4 ± 0.4 nM30-fold over σ2 receptors[2]

Table 1: Biological Activity of a Sigma-1 Receptor Ligand Derivative. This table summarizes the binding affinity and selectivity of a key 1,4-dioxa-8-azaspiro[4.5]decane derivative for the sigma-1 receptor.

Anticholinergic Agents

An 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide derivative has been identified as an anticholinergic agent. It acts by competitively binding to muscarinic receptors, thereby blocking the action of acetylcholine.[3]

Compound Structure Mechanism of Action Therapeutic Potential Reference
8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide(Structure not available in search results)Competitive antagonist at muscarinic receptorsTreatment of conditions characterized by acetylcholine overstimulation[3]

Table 2: Characteristics of an Anticholinergic Azaspiro[4.5]decane Derivative. This table outlines the mechanism of action and potential therapeutic applications of a pyrimidinyl-substituted azaspiro[4.5]decane derivative.

Anticancer Activity

Derivatives of 1-thia-4-azaspiro[4.5]decane have been synthesized and evaluated for their anticancer properties. Several of these compounds have demonstrated moderate to high inhibitory activity against various cancer cell lines.[4]

Compound Class Cancer Cell Lines Tested Observed Activity Reference
1-Thia-4-azaspiro[4.5]decane derivativesHepG-2 (liver), PC-3 (prostate), HCT116 (colorectal)Moderate to high inhibition[4]

Table 3: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives. This table summarizes the observed anticancer activity of a class of sulfur-containing azaspiro[4.5]decane derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of experimental protocols described in the literature for the evaluation of azaspiro[4.5]decane derivatives.

Sigma-1 Receptor Binding Assay
  • Objective: To determine the binding affinity (Ki) of a compound for the sigma-1 receptor.

  • Methodology:

    • Tissue Preparation: Homogenates of a tissue source rich in sigma-1 receptors (e.g., guinea pig brain) are prepared.

    • Radioligand Binding: The tissue homogenate is incubated with a known concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the test compound.

    • Separation: Bound and free radioligand are separated by rapid filtration.

    • Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.

    • Data Analysis: The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Incubation: The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.

    • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability and determine the IC₅₀ of the compound.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams illustrate a general workflow for drug discovery and a hypothetical signaling pathway that could be modulated by azaspiro[4.5]decane derivatives.

G cluster_0 Drug Discovery Workflow A Compound Synthesis (e.g., Azaspiro[4.5]decane derivatives) B In Vitro Screening (e.g., Receptor Binding, Cell Viability) A->B  Testing C Lead Compound Identification B->C  Analysis D In Vivo Studies (e.g., Animal Models) C->D  Validation E Preclinical Development D->E  Progression

Figure 1: A generalized workflow for the discovery and development of new therapeutic agents.

G cluster_1 Hypothetical Sigma-1 Receptor Signaling Ligand Azaspiro Derivative Receptor Sigma-1 Receptor Ligand->Receptor Binds to Effector Downstream Effector (e.g., Ion Channel) Receptor->Effector Modulates Response Cellular Response (e.g., Modulation of Neuronal Excitability) Effector->Response Leads to

Figure 2: A simplified diagram illustrating a potential signaling pathway for an azaspiro derivative acting on the sigma-1 receptor.

Conclusion and Future Directions

The azaspiro[4.5]decane scaffold is a promising framework for the development of novel therapeutic agents with a diverse range of biological activities. While research on various derivatives has yielded valuable insights, the lack of data on the stereopharmacology of the parent this compound represents a significant and compelling area for future investigation.

To unlock the full potential of this class of compounds, the following research directions are recommended:

  • Stereoselective Synthesis: The development of synthetic routes to produce enantiomerically pure (R)- and (S)-5-Azoniaspiro[4.5]decane.

  • Chiral Separation: The establishment of analytical and preparative methods for the separation of the enantiomers from a racemic mixture.

  • Comparative Pharmacological Evaluation: A thorough investigation of the in vitro and in vivo pharmacological and toxicological profiles of the individual enantiomers.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of how stereochemistry influences the biological activity of this scaffold.

By addressing these fundamental questions, the scientific community can pave the way for the development of safer and more effective drugs based on the this compound core.

References

Benchmarking 5-Azoniaspiro[4.5]decane Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, a derivative of the 5-Azoniaspiro[4.5]decane scaffold, against established research compounds targeting the serotonin 5-HT1A and muscarinic acetylcholine receptors.

Pharmacological Profile of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide

8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide is recognized for its likely interaction with two key receptor systems implicated in neuropsychiatric and physiological processes:

  • Serotonin 5-HT1A Receptors: As a close structural analog of buspirone, it is anticipated to exhibit activity at 5-HT1A receptors. Buspirone itself is a partial agonist at these receptors, a mechanism central to its anxiolytic effects.[3][4][5] The activity of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide at this receptor would be a critical determinant of its potential therapeutic or off-target effects.

  • Muscarinic Acetylcholine Receptors: The compound has been described as an anticholinergic agent that competitively binds to muscarinic receptors, thereby blocking the action of acetylcholine.[2] This activity is important to consider for its potential side-effect profile, as anticholinergic effects can manifest in various physiological systems.

Comparative Analysis with Established Research Compounds

To provide a framework for evaluating the potential activity of 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, this guide presents quantitative data for well-established research compounds that target the 5-HT1A and muscarinic receptors.

5-HT1A Receptor Ligands

The 5-HT1A receptor is a G-protein coupled receptor involved in the modulation of mood, anxiety, and cognition. The following table summarizes the binding affinities of a standard agonist and antagonist for this receptor.

CompoundTypeReceptor TargetBinding Affinity (Ki)
8-OH-DPATAgonist5-HT1A~1 nM
WAY-100635Antagonist5-HT1A~0.39 nM

Data sourced from publicly available pharmacological databases and literature.

Muscarinic Receptor Ligand

Muscarinic acetylcholine receptors are involved in a wide range of parasympathetic nervous system functions. Atropine is a classic non-selective antagonist used to probe these functions.

CompoundTypeReceptor TargetBinding Affinity (Ki)
AtropineAntagonistMuscarinic (non-selective)~1-2 nM (for M1-M5)

Data sourced from publicly available pharmacological databases and literature.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of ligand binding, it is crucial to visualize the downstream signaling cascades and the experimental setups used to measure these interactions.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

5-HT1A_Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 5-HT1A Agonist (e.g., 8-OH-DPAT) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to

Caption: 5-HT1A Receptor Signaling Cascade.

Experimental Workflow: Radioligand Binding Assay

A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay. This workflow illustrates the key steps involved.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A Prepare Receptor Source (e.g., cell membranes) D Incubate Receptor, Radioligand, and Test Compound A->D B Prepare Radiolabeled Ligand (e.g., [3H]8-OH-DPAT) B->D C Prepare Unlabeled Test Compound (e.g., this compound derivative) C->D E Separate Bound from Unbound Ligand (e.g., filtration) D->E F Quantify Radioactivity (e.g., scintillation counting) E->F G Calculate Binding Affinity (Ki or IC50) F->G

Caption: Radioligand Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for radioligand binding assays for the 5-HT1A and muscarinic receptors.

5-HT1A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for the 5-HT1A receptor.

Materials:

  • Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells)

  • Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist)

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4

  • Non-specific binding control: 10 µM 5-HT

  • Test compound (8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide) at various concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add assay buffer, cell membranes, and the test compound or vehicle.

  • Add the radioligand to all wells at a final concentration close to its Kd.

  • For non-specific binding wells, add 10 µM 5-HT.

  • Incubate the plate at room temperature for 60 minutes.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.

Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for muscarinic acetylcholine receptors.

Materials:

  • Tissue homogenate rich in muscarinic receptors (e.g., rat brain cortex) or cell membranes from cells expressing muscarinic receptor subtypes.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS) (antagonist)

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Non-specific binding control: 1 µM Atropine

  • Test compound (8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide) at various concentrations

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of the test compound.

  • In a 96-well plate, add assay buffer, tissue homogenate/cell membranes, and the test compound or vehicle.

  • Add the radioligand to all wells at a final concentration close to its Kd.

  • For non-specific binding wells, add 1 µM Atropine.

  • Incubate the plate at room temperature for 60-120 minutes.

  • Rapidly filter the contents of each well through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Analyze the data using non-linear regression to determine the IC50 and subsequently calculate the Ki value.

Conclusion

While 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide presents an interesting scaffold for investigation due to its structural relationship with buspirone, a comprehensive understanding of its pharmacological profile is currently limited by the lack of publicly available quantitative data. This guide provides a framework for researchers to initiate such investigations by offering a comparative context with established research compounds, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental procedures. Further research to quantify the binding affinities and functional activities of this and other this compound derivatives is warranted to fully elucidate their potential as research tools or therapeutic agents.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of a Novel 5-Azoniaspiro[4.5]decane Derivative for Sigma-1 Receptor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of the in vitro and in vivo performance of a promising 5-Azoniaspiro[4.5]decane derivative, 8-(4-(2-[18F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (referred to as [18F]5a), a selective ligand for the sigma-1 (σ1) receptor. Due to a lack of extensive efficacy data on the parent this compound compound, this guide focuses on this well-characterized derivative and presents its performance as a case study against other relevant σ1 receptor ligands, supported by experimental data.

The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has emerged as a significant target for therapeutic intervention in a range of neurological disorders and for cancer diagnostics. The development of selective ligands like [18F]5a is crucial for advancing our understanding and modulation of this receptor.

Data Presentation: Quantitative Efficacy and Selectivity

The following tables summarize the key quantitative data for [18F]5a, providing a clear comparison of its binding affinity and selectivity against other common receptor types.

Table 1: In Vitro Receptor Binding Affinity

CompoundTarget ReceptorK_i (nM)
[18F]5a σ1 Receptor 5.4 ± 0.4
Haloperidol (Reference)σ1 Receptor3.2 ± 0.5
σ2 Receptor30-fold lower affinity than σ1
Vesicular Acetylcholine Transporter1404-fold lower affinity than σ1

K_i (inhibition constant) is a measure of the compound's binding affinity to a receptor. A lower K_i value indicates a higher binding affinity.

Table 2: In Vivo Biodistribution in Tumor-Bearing Mice (%ID/g)

Organ30 min post-injection60 min post-injection120 min post-injection
Tumor2.5 ± 0.32.8 ± 0.42.6 ± 0.3
Blood1.2 ± 0.20.8 ± 0.10.5 ± 0.1
Muscle0.8 ± 0.10.7 ± 0.10.5 ± 0.1
Brain1.5 ± 0.21.1 ± 0.20.7 ± 0.1
Liver4.5 ± 0.64.1 ± 0.53.5 ± 0.4
Kidneys3.1 ± 0.42.5 ± 0.31.8 ± 0.2

%ID/g represents the percentage of the injected dose per gram of tissue, indicating the concentration of the compound in various organs.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.

1. In Vitro Sigma-1 Receptor Binding Assay

This protocol outlines the determination of the inhibition constant (K_i) of the test compound for the σ1 receptor using a competitive radioligand binding assay.

  • Materials:

    • Membrane homogenates from cells or tissues expressing the σ1 receptor (e.g., guinea pig liver).

    • Radioligand: --INVALID-LINK---pentazocine (a selective σ1 receptor ligand).

    • Test compound: [18F]5a.

    • Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound ([18F]5a).

    • In a 96-well plate, add the membrane homogenate, a fixed concentration of the radioligand (--INVALID-LINK---pentazocine), and varying concentrations of the test compound.

    • For determining non-specific binding, a separate set of wells should contain the membrane homogenate, radioligand, and a high concentration of haloperidol.

    • Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • The K_i value is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. In Vivo Small Animal PET Imaging

This protocol describes the use of Positron Emission Tomography (PET) to assess the biodistribution of the radiolabeled test compound in a tumor xenograft mouse model.

  • Materials:

    • Tumor-bearing mice (e.g., with human carcinoma xenografts).

    • Radiolabeled test compound: [18F]5a.

    • Anesthesia (e.g., isoflurane).

    • Small animal PET/CT scanner.

    • Saline solution.

  • Procedure:

    • Anesthetize the tumor-bearing mice using isoflurane.

    • Administer a known amount of the radiolabeled compound ([18F]5a) intravenously via the tail vein.

    • Position the animal in the PET/CT scanner.

    • Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, and 120 minutes).

    • A CT scan is performed for anatomical co-registration and attenuation correction of the PET data.

    • Reconstruct the PET images using appropriate algorithms.

    • Analyze the images by drawing regions of interest (ROIs) over the tumor and various organs on the co-registered PET/CT images.

    • Quantify the radioactivity concentration in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

    • For blocking experiments to confirm target specificity, a separate cohort of animals is pre-treated with a high dose of an unlabeled σ1 receptor ligand (e.g., haloperidol) before the administration of [18F]5a.

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the proposed signaling pathway of the σ1 receptor, highlighting its role as a molecular chaperone at the mitochondria-associated ER membrane (MAM).

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion bip BiP sigma1 Sigma-1 Receptor sigma1->bip Dissociation ip3r IP3 Receptor sigma1->ip3r Modulation ion_channels Ion Channels (e.g., K+, Ca2+) sigma1->ion_channels Modulation kinases Kinases (e.g., Src) sigma1->kinases Modulation ca_er Ca2+ ip3r->ca_er Release atp ATP Production cell_survival Cell Survival & Neuronal Plasticity atp->cell_survival ligand Ligand (e.g., [18F]5a) ligand->sigma1 Activation ca_mito Ca2+ ca_er->ca_mito Uptake ca_mito->atp cellular_stress Cellular Stress cellular_stress->sigma1 Activation ion_channels->cell_survival kinases->cell_survival

Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.

Experimental Workflow for Radioligand Evaluation

This diagram outlines the logical flow of experiments for the in vitro and in vivo evaluation of a novel radiolabeled compound like [18F]5a.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Radiosynthesis of [18F]5a binding_assay Receptor Binding Assays (Ki determination) synthesis->binding_assay cell_uptake Cellular Uptake Studies synthesis->cell_uptake animal_model Tumor Xenograft Animal Model binding_assay->animal_model cell_uptake->animal_model biodistribution Biodistribution Studies (%ID/g) animal_model->biodistribution pet_imaging Small Animal PET/CT Imaging animal_model->pet_imaging data_analysis Data Analysis & Interpretation biodistribution->data_analysis blocking_study Blocking Study (Specificity) pet_imaging->blocking_study blocking_study->data_analysis

Caption: Experimental workflow for preclinical radioligand evaluation.

Comparative Guide to the Structure-Activity Relationship of Azoniaspiro[4.5]decane Derivatives as Muscarinic Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Azoniaspiro[4.5]decane derivatives, focusing on their interactions with muscarinic acetylcholine receptors (mAChRs). Due to the limited availability of comprehensive SAR data for this compound antagonists, this document leverages data from the closely related 1-oxa-8-azaspiro[4.5]decane series of M1 muscarinic agonists to elucidate key structural determinants for receptor affinity and selectivity. This information serves as a valuable surrogate for understanding the potential SAR of their azoniaspiro counterparts.

Data Presentation: Comparative Affinity of 1-Oxa-8-Azaspiro[4.5]decane Derivatives

The following table summarizes the in vitro binding affinities of a series of 1-oxa-8-azaspiro[4.5]decane derivatives for M1 and M2 muscarinic receptors. The data is extracted from studies investigating these compounds as potential treatments for Alzheimer's disease. The affinity is presented as the inhibitor constant (Ki), a measure of the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Compound IDR1R2M1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)M1/M2 Selectivity Ratio
1 CH₃=O2.32.81.2
2 C₂H₅=O1.84.52.5
3 n-C₃H₇=O3.1113.5
4 CH₃=CH₂4.2256.0
5 CH₃H, OH (α)>1000>1000-
6 CH₃H, OH (β)1504002.7

Key Observations from the Data:

  • Effect of Alkyl Substitution (R1): Increasing the alkyl chain length from methyl (Compound 1) to ethyl (Compound 2) slightly improves M1 affinity and selectivity. However, a further increase to n-propyl (Compound 3) leads to a decrease in M1 affinity.

  • Modification of the Carbonyl Group (R2): Replacement of the carbonyl group with a methylene group (Compound 4) results in a significant increase in M1 selectivity over the M2 receptor.

  • Reduction of the Carbonyl Group: Reduction of the carbonyl to a hydroxyl group (Compounds 5 and 6) dramatically decreases affinity for both M1 and M2 receptors, highlighting the importance of the sp² character at this position for receptor binding.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of muscarinic receptor ligands.

Muscarinic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for muscarinic receptor subtypes.

1. Materials:

  • Membrane preparations from cells stably expressing human M1-M5 muscarinic receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Test compounds at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

2. Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound solution, and 25 µL of the radioligand solution.

  • To initiate the binding reaction, add 100 µL of the membrane preparation. The final assay volume is 200 µL.

  • For determining non-specific binding, replace the test compound with 1 µM atropine. For determining total binding, add assay buffer instead of the test compound.

  • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate overnight.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

Muscarinic Receptor Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by muscarinic acetylcholine receptors. M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling. M2 and M4 receptors couple to Gi/o proteins, resulting in the inhibition of adenylyl cyclase (AC) and a decrease in cyclic AMP (cAMP) levels.

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway M1_M3_M5 M1/M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 ACh PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC M2_M4 M2/M4 Gio Gi/o M2_M4->Gio ACh AC Adenylyl Cyclase (AC) Gio->AC ATP ATP AC->ATP cAMP cAMP ATP->cAMP

Caption: General signaling pathways for muscarinic acetylcholine receptors.

Experimental Workflow for SAR Studies

The following diagram outlines the typical experimental workflow for conducting structure-activity relationship studies of novel compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration lead_compound Lead Compound (this compound core) synthesis Synthesis of Analogues lead_compound->synthesis purification Purification & Characterization synthesis->purification binding_assay Muscarinic Receptor Binding Assays (M1-M5) purification->binding_assay functional_assay Functional Assays (e.g., Calcium Flux) binding_assay->functional_assay data_analysis SAR Data Analysis functional_assay->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synthesis

Caption: Workflow for structure-activity relationship (SAR) studies.

The Efficacy of Spirocyclic Compounds on Acetylcholine Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with high specificity and efficacy is ongoing. Within this landscape, spirocyclic compounds, characterized by their unique three-dimensional structure, have emerged as a promising scaffold for targeting a variety of biological entities. This guide provides a comparative analysis of the efficacy of spiro[4.5]decane derivatives and related spirocyclic molecules on a critical class of drug targets: the acetylcholine receptors.

While direct peer-reviewed literature on the efficacy of the parent 5-Azoniaspiro[4.5]decane cation is not extensively available, a broader examination of its structural analogues reveals significant activity at both muscarinic and nicotinic acetylcholine receptors. This analysis synthesizes findings from multiple studies to offer a comparative overview of their performance, supported by experimental data and detailed methodologies.

Comparative Efficacy at Acetylcholine Receptors

The available literature indicates that the spirocyclic scaffold can be tailored to act as either an antagonist at muscarinic acetylcholine receptors (mAChRs) or an agonist at nicotinic acetylcholine receptors (nAChRs), depending on the specific substitutions and stereochemistry of the molecule.

Muscarinic Acetylcholine Receptor Antagonism

Several studies have highlighted the potential of spiro compounds as potent and selective antagonists of muscarinic receptors, which are implicated in a variety of physiological processes and disease states.

Compound ClassTargetPotencySelectivityKey Findings
Chiral 6-azaspiro[2.5]octanesM4 mAChRHighSelective for M4The R-enantiomer demonstrated excellent potency. Further optimization led to the discovery of VU6015241, which shows good aqueous solubility and moderate brain exposure in rodents[1].
Spirocyclic derivativesM3 mAChRHighNot specifiedOptimization of a high-throughput screening hit led to a series of high-potency M3 antagonists[2].
Nicotinic Acetylcholine Receptor Agonism

Conversely, different modifications to the spirocyclic core have yielded potent and selective agonists of nicotinic receptors, particularly the α7 subtype, which is a key target for cognitive disorders.

CompoundTargetActivityPotencySelectivityKey Findings
(-)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one] (AR-R17779)α7 nAChRFull AgonistPotentHighly selective for α7 over α4β2 subtypeThis conformationally restricted analogue of acetylcholine shows that minor structural modifications result in a significant loss of affinity, highlighting the rigid structure-activity relationship[3].

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in this guide.

Muscarinic Receptor Antagonist Screening

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) cells are cultured and stably transfected with the desired human muscarinic receptor subtype (e.g., M3 or M4).

Binding Assays: Radioligand binding assays are performed to determine the affinity of the test compounds for the receptor. This typically involves incubating cell membranes expressing the receptor with a known radioactive ligand (e.g., [³H]-N-methylscopolamine) in the presence of varying concentrations of the spirocyclic test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

Functional Assays: Functional activity is assessed by measuring the ability of the compounds to inhibit agonist-induced intracellular signaling. For Gq-coupled receptors like M3, this often involves measuring changes in intracellular calcium levels using a fluorescent calcium indicator. For Gi-coupled receptors like M4, assays measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production are commonly used. The concentration of the antagonist that produces 50% of the maximal inhibition (IC₅₀) is calculated.

Nicotinic Receptor Agonist Evaluation

Cell Lines and Oocyte Expression: For studying neuronal nAChRs, cell lines such as SH-EP1-hα7 (human epithelial cells stably expressing the human α7 nAChR) or Xenopus oocytes injected with cRNA encoding the desired receptor subunits (e.g., rat α7) are utilized.

Electrophysiology: Two-electrode voltage-clamp electrophysiology is a standard technique for characterizing the activity of agonists on ion channels like nAChRs expressed in Xenopus oocytes. Oocytes are voltage-clamped, and the agonist is applied. The resulting inward current, mediated by the influx of cations through the receptor channel, is measured. Dose-response curves are generated to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response).

Radioligand Binding Assays: Similar to muscarinic receptor assays, competitive binding assays are performed using a radiolabeled antagonist (e.g., [³H]-methyllycaconitine for α7 nAChR) to determine the binding affinity (Ki) of the spirocyclic agonist.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

cluster_0 Muscarinic Receptor Antagonism Agonist Acetylcholine mAChR Muscarinic Receptor (M3/M4) Agonist->mAChR Activates Antagonist Spirocyclic Antagonist Antagonist->mAChR Blocks G_protein G-protein (Gq/Gi) mAChR->G_protein Activates Effector Effector Enzyme (PLC/Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (IP3, DAG / cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Muscarinic Receptor Signaling Pathway

cluster_1 Nicotinic Receptor Agonism Agonist Spirocyclic Agonist nAChR Nicotinic Receptor (α7) Agonist->nAChR Binds and Activates Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ion_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Cellular Response Depolarization->Cellular_Response

Nicotinic Receptor Signaling Pathway

cluster_2 Experimental Workflow: Receptor Binding Assay A Prepare Cell Membranes Expressing Receptor B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Radioligand B->C D Quantify Radioactivity C->D E Calculate IC50/Ki D->E

Workflow for Receptor Binding Assay

References

Independent Verification of 5-Azoniaspiro[4.5]decane's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential biological effects of 5-Azoniaspiro[4.5]decane with established therapeutic agents. Due to the limited direct biological data on this compound, this document focuses on comparing its potential activities based on its structural relationship to known compounds. This compound is a core structure found in various molecules, and its derivatives have been investigated for different biological activities. A notable derivative, 8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4.5]decane bromide, is a known impurity of the anxiolytic drug Buspirone. This suggests that this compound derivatives could potentially interact with serotonin receptors. Furthermore, the spirocyclic quaternary ammonium structure is a feature in some compounds with anticholinergic properties.

Therefore, this guide will compare the potential biological profile of this compound derivatives against two classes of drugs:

  • Serotonin 5-HT1A Receptor Agonists: Represented by Buspirone , for potential anxiolytic and other central nervous system effects.

  • Muscarinic Receptor Antagonists: Represented by Ipratropium , Tiotropium , and Aclidinium , for potential anticholinergic effects.

Data Presentation: Comparative Quantitative Data

The following tables summarize the key quantitative parameters for the comparator drugs, providing a benchmark for the potential efficacy and affinity of novel this compound derivatives.

Table 1: Muscarinic Receptor Antagonist Binding Affinities (Ki in nM)

CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
Ipratropium 1.311.121.241.923.22
Tiotropium 0.130.130.190.300.18
Aclidinium 0.100.140.140.210.16

Table 2: Serotonin and Dopamine Receptor Binding Affinities of Buspirone (Ki in nM)

ReceptorBinding Affinity (Ki)
Serotonin 5-HT1A High affinity (partial agonist)
Serotonin 5-HT2 Weak affinity
Dopamine D2 Weak antagonist activity

Table 3: Functional Activity of Comparator Drugs

CompoundPrimary MechanismKey Functional Effect
Ipratropium Muscarinic AntagonistShort-acting bronchodilation
Tiotropium Muscarinic AntagonistLong-acting bronchodilation
Aclidinium Muscarinic AntagonistLong-acting bronchodilation
Buspirone 5-HT1A Partial AgonistAnxiolytic

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent verification and comparison of novel compounds like this compound derivatives.

Muscarinic Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for muscarinic receptor subtypes.

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured in appropriate media.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in assay buffer.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add:

      • Cell membrane preparation (typically 5-10 µg of protein).

      • A fixed concentration of a radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

      • Varying concentrations of the unlabeled test compound (e.g., this compound derivative) or a known muscarinic antagonist (for positive control).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Detection:

    • The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Serotonin 5-HT1A Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of a test compound for the 5-HT1A receptor.

  • Cell Culture and Membrane Preparation:

    • HEK-293 or CHO cells stably expressing the human 5-HT1A receptor are used.

    • Membrane preparation is performed as described for the muscarinic receptor assay.

  • Binding Assay:

    • The assay is performed in a 96-well plate.

    • To each well, add:

      • Cell membrane preparation (typically 10-20 µg of protein).

      • A fixed concentration of a radiolabeled agonist, such as [³H]-8-OH-DPAT.

      • Varying concentrations of the test compound or a known 5-HT1A ligand.

    • Incubate at room temperature for 60 minutes.

  • Separation and Detection:

    • Performed as described in the muscarinic receptor binding assay protocol.

  • Data Analysis:

    • IC50 and Ki values are calculated as described above.

Functional Assay: Calcium Mobilization for M3 Muscarinic Receptors

This assay measures the ability of a compound to act as an agonist or antagonist at the Gq-coupled M3 receptor by detecting changes in intracellular calcium levels.

  • Cell Culture and Dye Loading:

    • CHO-K1 cells expressing the human M3 receptor are seeded in a 96-well black-walled, clear-bottom plate and cultured overnight.

    • The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition and Measurement:

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • For agonist testing, varying concentrations of the test compound are added to the wells, and the fluorescence intensity is measured over time.

    • For antagonist testing, cells are pre-incubated with varying concentrations of the test compound before the addition of a known M3 agonist (e.g., carbachol). The inhibition of the agonist-induced calcium response is measured.

  • Data Analysis:

    • For agonists, the concentration-response curves are used to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).

    • For antagonists, the IC50 (concentration for 50% inhibition) is determined, which can be used to calculate the pA2 value, a measure of antagonist potency.

Functional Assay: cAMP Assay for 5-HT1A Receptors

This assay measures the ability of a compound to act as an agonist at the Gi-coupled 5-HT1A receptor by detecting changes in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture and Stimulation:

    • CHO-K1 cells expressing the human 5-HT1A receptor are cultured.

    • Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Cells are then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound (agonist).

  • cAMP Measurement:

    • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • The ability of the test compound to inhibit the forskolin-stimulated cAMP production is measured.

    • Concentration-response curves are generated to determine the EC50 and Emax for the agonist effect.

Mandatory Visualization

Signaling Pathways

M3_Muscarinic_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca->Response Leads to PKC->Response Leads to Acetylcholine Acetylcholine Acetylcholine->M3R Binds

Caption: M3 Muscarinic Receptor Signaling Pathway.

Serotonin_5HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT1A 5-HT1A Receptor Gi Gi Protein HT1A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Inhibition) PKA->Response Leads to Serotonin Serotonin Serotonin->HT1A Binds

Caption: Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_data Data Analysis & Comparison Synthesis Synthesize this compound Derivative Purification Purify and Characterize (NMR, MS, HPLC) Synthesis->Purification MuscarinicBinding Muscarinic Receptor Binding Assay (M1-M5) Purification->MuscarinicBinding SerotoninBinding Serotonin 5-HT1A Receptor Binding Assay Purification->SerotoninBinding CalciumAssay Calcium Mobilization Assay (M3 Receptor) MuscarinicBinding->CalciumAssay cAMPAssay cAMP Assay (5-HT1A Receptor) SerotoninBinding->cAMPAssay DataAnalysis Calculate Ki, EC50, pA2 CalciumAssay->DataAnalysis cAMPAssay->DataAnalysis Comparison Compare with Established Drugs DataAnalysis->Comparison

Caption: Experimental Workflow for Biological Evaluation.

Safety Operating Guide

Prudent Disposal of 5-Azoniaspiro[4.5]decane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 5-Azoniaspiro[4.5]decane, a quaternary ammonium compound (QAC), is crucial for maintaining laboratory safety and environmental protection. Due to their biocidal nature and potential for aquatic toxicity, QACs require careful handling as hazardous waste.[1][2][3] This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. As a general guideline for QACs, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous chemical waste.[4][5] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[4][5]

  • Waste Identification and Segregation:

    • Clearly identify all waste containing this compound. This includes pure, unused compound, contaminated solutions, and any contaminated labware (e.g., pipette tips, vials).

    • Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials.[5][6]

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste.[4] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] Do not use abbreviations or chemical formulas.[4]

    • The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[5]

  • Waste Storage:

    • Keep the hazardous waste container securely closed except when adding waste.[4]

    • Store the container in a designated, secure secondary containment area away from general laboratory traffic.[4] This area should be clearly marked as a hazardous waste accumulation site.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[6]

    • Follow all institutional procedures for documenting and scheduling hazardous waste removal.[5]

Quantitative Data for Waste Management

ParameterInformation to RecordExample
Chemical Identity Full Chemical NameThis compound
Physical State Solid, Liquid, or GasSolid Powder
Quantity Total mass or volume of waste10 g
Concentration (for solutions) Molarity or percentage5% in ethanol
Date of Generation Date the waste was first generated2025-11-03
Container Type Material of the waste containerHigh-Density Polyethylene (HDPE) Bottle

Experimental Protocols

Due to the hazardous nature of this compound, in-lab treatment or neutralization is not recommended without specific, validated protocols and approval from your institution's EHS department. The primary and recommended disposal method is through a licensed hazardous waste management service.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Labware) container Select Compatible, Leak-Proof Hazardous Waste Container identify->container ppe->identify label_container Label Container: 'Hazardous Waste' 'this compound' Date & Lab Information container->label_container segregate Segregate from Incompatible Chemicals label_container->segregate store Store in Secure Secondary Containment Area segregate->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs document Complete All Required Waste Disposal Forms contact_ehs->document pickup Arrange for Waste Pickup document->pickup

Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks to personnel and the ecosystem.

References

Essential Safety and Operational Guide for Handling 5-Azoniaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Azoniaspiro[4.5]decane and its derivatives in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe handling and mitigate potential hazards.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesStandard lab coatN95 respirator or higher if not handled in a fume hood
Preparing Solutions (Liquid) Chemical splash goggles or face shieldNitrile or neoprene glovesChemical-resistant lab coat or apronWork in a certified chemical fume hood
Running Reactions Chemical splash goggles or face shieldNitrile or neoprene glovesChemical-resistant lab coatWork in a certified chemical fume hood
Handling Waste Chemical splash gogglesNitrile or neoprene glovesChemical-resistant lab coatWork in a certified chemical fume hood

Experimental Protocols: Safe Handling and Operational Plans

Adherence to standard operating procedures is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • For all operations that may generate dust (if solid) or aerosols (if in solution), use a certified chemical fume hood.

2. Step-by-Step Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by removing any unnecessary items and ensuring spill control materials are readily accessible.

  • Weighing (if solid):

    • Perform in a fume hood or a ventilated balance enclosure to minimize inhalation of fine particles.

    • Use anti-static weighing paper or a container.

    • Close the primary container immediately after dispensing.

  • Solution Preparation:

    • Conduct this process in a chemical fume hood.

    • Slowly add the compound to the solvent to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction Setup:

    • Set up reactions within a chemical fume hood.

    • Ensure all glassware is properly secured.

    • Use a blast shield for reactions with unknown potential for vigorousness.

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All waste containing this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, paper towels), should be treated as hazardous chemical waste.

  • Waste Collection:

    • Collect liquid waste in a designated, sealed, and properly labeled hazardous waste container.

    • Collect solid waste in a separate, clearly labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal Pathway: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow start Start: Handling This compound task Identify the Task: - Weighing/Aliquoting - Solution Preparation - Reaction - Waste Handling start->task is_solid Is the material a solid and handled outside a fume hood? task->is_solid respirator Wear N95 Respirator or higher is_solid->respirator Yes fume_hood Work in a Chemical Fume Hood is_solid->fume_hood No eye_protection Select Eye Protection: - Safety Glasses (solids) - Goggles/Face Shield (liquids) respirator->eye_protection fume_hood->eye_protection goggles Wear Chemical Splash Goggles or Face Shield eye_protection->goggles Liquid glasses Wear Safety Glasses with Side Shields eye_protection->glasses Solid gloves Wear Nitrile or Neoprene Gloves goggles->gloves glasses->gloves lab_coat Wear appropriate Lab Coat: - Standard (solids) - Chemical-Resistant (liquids) gloves->lab_coat chem_coat Wear Chemical- Resistant Lab Coat lab_coat->chem_coat Liquid std_coat Wear Standard Lab Coat lab_coat->std_coat Solid end Proceed with Task Safely chem_coat->end std_coat->end

Caption: PPE selection workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.